Pyrocatechol monoglucoside
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H16O7 |
|---|---|
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
NMZWIAATAZXMRV-RMPHRYRLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pyrocatechol Monoglucoside: A Technical Guide to Natural Sources, Isolation, and Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a specialized plant metabolite of growing interest within the scientific community. This document provides a comprehensive technical overview of its known natural sources, detailed methodologies for its isolation and purification, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources
Pyrocatechol monoglucoside has been identified in at least two plant species:
-
Dioscorea nipponica Makino: A perennial twining herb belonging to the Dioscoreaceae family, primarily distributed in East Asia. The rhizomes of this plant are known to contain a variety of bioactive compounds, including steroidal saponins (B1172615) and phenolic compounds.[1]
-
Itoa orientalis Hemsl.: A member of the Salicaceae family, this plant is a source of various phenolic glycosides.[2][3][4]
While these sources have been confirmed, the concentration and yield of this compound from these plants have not been extensively quantified in publicly available literature.
Isolation and Purification Protocols
A specific, detailed protocol for the isolation of this compound has not been extensively published. However, based on established methods for the extraction and purification of phenolic glycosides from Dioscorea nipponica and Itoa orientalis, a general experimental workflow can be proposed.
General Experimental Workflow for Isolation
The following diagram outlines a typical workflow for the isolation and purification of this compound from plant material.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
1. Plant Material Preparation:
-
The rhizomes of Dioscorea nipponica or the bark, twigs, and leaves of Itoa orientalis should be collected and properly identified.
-
The plant material is then washed, dried in a shaded and well-ventilated area to a constant weight, and pulverized into a fine powder.
2. Extraction:
-
The powdered plant material is extracted with a polar solvent. A common method involves maceration or reflux extraction with 80% ethanol or methanol (B129727).[2][5] The process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting extracts are combined and filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.
-
A typical sequence would be:
-
Chloroform: To remove non-polar compounds.
-
Ethyl Acetate: To remove compounds of intermediate polarity.
-
n-Butanol: To enrich the fraction containing polar glycosides.
-
-
The aqueous phase, which is expected to contain the highest concentration of this compound, is collected.
4. Chromatographic Purification:
-
The enriched aqueous fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography:
-
Silica Gel: A common stationary phase for initial separation.
-
Sephadex LH-20: Used for size exclusion chromatography to separate compounds based on their molecular size.
-
Octadecylsilyl (ODS) Silica Gel (C18): A reverse-phase chromatography technique effective for separating phenolic compounds.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain the pure compound. A C18 column is typically used with a gradient elution system, often a mixture of water (containing a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.
5. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and the position of the glucose moiety on the pyrocatechol ring.
-
Quantitative Data
Currently, there is a lack of published quantitative data on the yield and purity of this compound from its natural sources. The following table is provided as a template for researchers to populate as data becomes available.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |
| Dioscorea nipponica | Rhizome | - | - | - | - | - |
| Itoa orientalis | Bark, Twigs, Leaves | - | - | - | - | - |
Putative Biosynthesis Pathway
A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, a putative pathway can be proposed based on the known biosynthesis of catechol and the general mechanism of glycosylation in plants.
The biosynthesis likely involves two key steps: the formation of pyrocatechol and its subsequent glucosylation.
Caption: Putative biosynthesis pathway of this compound.
Pathway Description:
-
Formation of Pyrocatechol: In microorganisms, catechol can be synthesized from anthranilate, a product of the shikimate pathway, through the action of anthranilate 1,2-dioxygenase.[6] While this specific enzyme has not been characterized in plants for this purpose, it is plausible that a similar enzymatic conversion from a shikimate pathway-derived intermediate occurs.
-
Glucosylation of Pyrocatechol: The pyrocatechol molecule is then glucosylated by a UDP-glucosyltransferase (UGT).[7][8] These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group of pyrocatechol, forming this compound and releasing UDP.[9]
Signaling Pathways
To date, the scientific literature does not describe any specific signaling pathways in which this compound is directly involved. The biological activity of related phenolic glycosides from Itoa orientalis has been investigated, with some showing anti-inflammatory effects by inhibiting COX-2.[2][7] Further research is required to determine if this compound participates in any cellular signaling cascades.
Conclusion
This technical guide provides a summary of the current knowledge on the natural sources and isolation of this compound. While the compound has been identified in Dioscorea nipponica and Itoa orientalis, there is a clear need for further research to establish specific and optimized isolation protocols, quantify its abundance in these sources, and elucidate its precise biosynthetic pathway and biological functions. The methodologies and putative pathway presented here offer a solid foundation for future investigations into this promising natural product.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Itosides J-N from Itoa orientalis and structure - anti-COX-2 activity relationship of phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol biosynthesis from glucose in Escherichia coli anthranilate-overproducer strains by heterologous expression of anthranilate 1,2-dioxygenase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of catechols by recombinant human sulfotransferases, UDP-glucuronosyltransferases, and soluble catechol O-methyltransferase: structure-conjugation relationships and predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), a simple dihydric phenol, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. This technical guide focuses on pyrocatechol monoglucoside, a glycosidic form of pyrocatechol. While direct research on this compound is limited, this document synthesizes the known biological activities of the parent compound, pyrocatechol, and its derivatives, and explores the potential implications of glucosidation. This guide aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
This compound is a phenolic glycoside that has been isolated from plants such as Dioscorea nipponica Makino.[1][2] The addition of a glucose moiety to pyrocatechol is expected to alter its physicochemical properties, such as solubility and stability, which in turn can influence its bioavailability and biological activity.[3][4] This guide will delve into the established anti-inflammatory, antioxidant, and anticancer properties of pyrocatechol and its analogs, providing a foundation for future research into its monoglucoside derivative.
Anti-inflammatory Activity
Pyrocatechol and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.
Mechanism of Action
The anti-inflammatory activity of pyrocatechol is linked to its ability to inhibit the production of pro-inflammatory mediators. Studies on pyrocatechol and its derivative, allylpyrocatechol (B1665244), have shown that they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] This suppression is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.[[“]][9][10] Inhibition of the NF-κB pathway by pyrocatechol derivatives prevents the transcription of pro-inflammatory cytokines and enzymes.[5][7]
Furthermore, pyrocatechol has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] The Nrf2 pathway is a key regulator of the cellular antioxidant response and also plays a role in suppressing inflammation.[11][12]
Signaling Pathway
The following diagram illustrates the inhibitory effect of pyrocatechol on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.
Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented, and pyrocatechol is no exception. Its ability to scavenge free radicals is a key aspect of its biological activity.
Mechanism of Action
Pyrocatechol's antioxidant activity stems from the ability of its hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them. This activity can be measured using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14] The glucosidation of phenolic compounds can impact their antioxidant activity, with some studies showing that glycosylation can enhance stability and, in some cases, maintain or even improve antioxidant potential.[3][4]
Experimental Protocols
A common method to evaluate antioxidant activity is the DPPH assay.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Store in the dark.
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
-
The following diagram outlines the workflow for a typical DPPH antioxidant assay.
Caption: Workflow for the DPPH antioxidant assay.
Anticancer Activity
Emerging evidence suggests that pyrocatechol possesses anticancer properties, acting through the modulation of specific signaling pathways and cellular processes.
Mechanism of Action
Pyrocatechol has been shown to inhibit the growth of cancer cells by targeting key signaling molecules. One identified mechanism is the direct inhibition of extracellular signal-regulated kinase 2 (ERK2).[17] ERK2 is a component of the MAPK/ERK pathway, which is frequently overactive in various cancers and plays a crucial role in cell proliferation and survival.[18] By inhibiting ERK2, pyrocatechol can lead to the degradation of the oncoprotein c-Myc, a downstream target of the ERK pathway, resulting in cell cycle arrest and reduced tumor growth.[17]
Another potential target is the tetraspanin CD151. While direct inhibition by this compound is yet to be confirmed, small molecules targeting CD151 are of interest in cancer therapy due to its role in tumor progression and metastasis.[19][20][21][22]
Signaling Pathway
The diagram below depicts the inhibition of the ERK2/c-Myc signaling pathway by pyrocatechol.
Caption: Inhibition of the ERK2/c-Myc signaling pathway by pyrocatechol.
Experimental Protocols
Cell viability assays are fundamental in assessing the anticancer potential of a compound.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[23]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm.[23]
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.
-
Quantitative Data Summary
The following table summarizes available quantitative data for the biological activities of pyrocatechol and its derivatives. It is important to note the absence of specific data for this compound, highlighting a key area for future research.
| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / Effective Concentration | Reference |
| Pyrocatechol | Anti-inflammatory | NF-κB activation | RAW264.7 cells | > 2.5 µM | [7] |
| Allylpyrocatechol | Anti-inflammatory | NO production | RAW 264.7 cells | Dose-dependent inhibition | [5] |
| Allylpyrocatechol | Anti-inflammatory | PGE2 production | RAW 264.7 cells | Dose-dependent inhibition | [5] |
| 4-Allylpyrocatechol | Antioxidant | DPPH radical scavenging | In vitro | 77.05±0.92 % inhibition at 100 µg/ml | [24] |
| Pyrocatechol | Anticancer | Anchorage-independent growth | Murine KP2 & Human H460 lung cancer cells | Inhibition observed | [17] |
Conclusion and Future Directions
Pyrocatechol exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are mediated through the modulation of key signaling pathways such as NF-κB and ERK2. While direct experimental data on this compound is currently lacking, the principles of medicinal chemistry suggest that glucosidation could favorably alter its pharmacokinetic profile, potentially enhancing its stability and bioavailability.
Future research should focus on the following areas:
-
Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its chemical synthesis to enable comprehensive biological evaluation.
-
In Vitro Bioassays: Systematic evaluation of the anti-inflammatory, antioxidant, and anticancer activities of this compound using the assays and cell lines detailed in this guide.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.
-
In Vivo Studies: Assessment of the efficacy and safety of this compound in preclinical animal models of inflammatory diseases and cancer.
This technical guide provides a solid foundation for initiating research into the therapeutic potential of this compound. The compiled data and methodologies for its parent compound and related derivatives offer a clear roadmap for the scientific exploration of this intriguing natural product.
References
- 1. Phenolic derivatives from the rhizomes of Dioscorea nipponica and their anti-neuroinflammatory and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPUS at UTS: Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 3. Frontiers | Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 11. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. benchchem.com [benchchem.com]
- 17. oncotarget.com [oncotarget.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. CD151—A Striking Marker for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The controversial role of CD151 in different solid tumors: promoter or suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deletion of tetraspanin Cd151 results in decreased pathologic angiogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrocatechol Monoglucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, purification, and for the evaluation of its antioxidant and anti-inflammatory effects are presented. Furthermore, this document visualizes key molecular structures and biological pathways to facilitate a deeper understanding of its mechanism of action, aiming to support further research and development in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Identity
Pyrocatechol monoglucoside, systematically named (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol, is a glycoside formed from pyrocatechol (benzene-1,2-diol) and a glucose molecule.[1] The linkage of the glucose unit to one of the hydroxyl groups of pyrocatechol significantly influences its physical and biological properties.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. While some data for the monoglucoside is available, other properties are inferred from its aglycone, pyrocatechol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| CAS Number | 2400-71-7 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture. | [2] |
| Melting Point | Data not available for monoglucoside. (Pyrocatechol: 103-105 °C) | |
| Boiling Point | Data not available for monoglucoside. (Pyrocatechol: 245.5 °C at 760 mmHg) |
Experimental Protocols
Synthesis of this compound (Enzymatic Method)
This protocol describes a general enzymatic approach for the synthesis of phenolic glucosides, which can be adapted for this compound.
Caption: Enzymatic Synthesis and Purification Workflow.
Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, combine pyrocatechol (acceptor substrate), UDP-glucose (sugar donor), and a suitable glycosyltransferase in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) with gentle shaking for 24-48 hours.
-
Reaction Termination: Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Purification: Centrifuge the mixture to pellet the denatured enzyme. The supernatant is then subjected to purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient.
-
Analysis: The collected fractions are analyzed for the presence of this compound. The fractions containing the pure product are pooled, lyophilized, and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This protocol outlines the determination of the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][3]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the sample or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
Anti-inflammatory Activity Assessment (NF-κB Reporter Assay)
This protocol describes the use of a luciferase reporter gene assay to evaluate the effect of this compound on the NF-κB signaling pathway.[4][5][6]
Methodology:
-
Cell Culture and Transfection:
-
Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of this compound on NF-κB activation.
-
Biological Activity and Signaling Pathways
The biological activities of pyrocatechol and its derivatives are primarily attributed to their antioxidant and anti-inflammatory properties. The glycosylation of pyrocatechol to form the monoglucoside is expected to modulate these activities, potentially improving its bioavailability and reducing its toxicity.
Antioxidant Activity
This compound is anticipated to exhibit significant antioxidant activity by scavenging free radicals. The hydroxyl groups on the pyrocatechol moiety can donate a hydrogen atom to stabilize free radicals, thereby terminating radical chain reactions.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrocatechol are linked to the modulation of key inflammatory signaling pathways. It is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
Caption: Proposed Anti-inflammatory Signaling Pathways.
-
NF-κB Pathway Inhibition: In response to inflammatory stimuli like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the degradation of IκBα.
-
Nrf2 Pathway Activation: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation by compounds like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective enzymes.
Conclusion
This compound is a promising natural compound with significant potential for therapeutic applications, particularly in the management of conditions associated with oxidative stress and inflammation. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise molecular mechanisms of its action, evaluating its pharmacokinetic and pharmacodynamic profiles, and exploring its efficacy in preclinical models of disease.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. benchchem.com [benchchem.com]
- 5. bowdish.ca [bowdish.ca]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside, a derivative of pyrocatechol. It is found in some plants and is of interest for its potential biological activities.
| Identifier | Value |
| CAS Number | 2400-71-7 |
| Molecular Formula | C₁₂H₁₆O₇ |
| Molecular Weight | 272.25 g/mol |
Synonyms:
-
Pyrocatecholmonoglucosid
-
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol
Biological Activity and Signaling Pathways
While specific quantitative data for pyrocatechol monoglucoside is limited in publicly available literature, the biological activities of its aglycone, pyrocatechol, are well-documented and provide a strong indication of the potential mechanisms of action for its glycoside derivative. The addition of a glucose moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its bioavailability and interaction with cellular targets.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Pyrocatechol has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol.
Antioxidant Activity: Activation of the Nrf2 Pathway
Pyrocatechol has also been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like pyrocatechol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
The following are generalized protocols for assessing the antioxidant and anti-inflammatory potential of compounds like this compound.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Dissolve the test compound (this compound) in a suitable solvent to prepare a series of concentrations.
-
Mix a specific volume of each concentration of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is run in parallel.
-
Calculate the percentage of radical scavenging activity.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
3.1.2. Nitric Oxide (NO) Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from a sodium nitroprusside solution. The nitric oxide reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.
-
Protocol:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).
-
Mix the sodium nitroprusside solution with different concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the incubated solution.
-
Measure the absorbance at approximately 546 nm.
-
A control without the test compound is run in parallel.
-
Calculate the percentage of nitric oxide scavenging activity.
-
Determine the IC₅₀ value from a dose-response curve.[3]
-
Anti-inflammatory Activity Assay
3.2.1. Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
-
Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of nitric oxide in the supernatant using the Griess reagent.
-
A control with LPS stimulation but without the test compound is used as a positive control.
-
Determine the IC₅₀ value for the inhibition of nitric oxide production.[4]
-
Synthesis Workflow
An enzymatic approach is a common method for the synthesis of glycosides due to its high regioselectivity and stereoselectivity under mild reaction conditions.
References
- 1. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Pyrocatechol Monoglucoside Biosynthesis in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrocatechol (B87986) and its glycosylated derivatives are significant secondary metabolites in the plant kingdom, playing crucial roles in defense against herbivores and pathogens. The biosynthesis of pyrocatechol monoglucoside, a key storage and transport form of pyrocatechol, involves a multi-step enzymatic pathway originating from primary metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway, from the precursor chorismate to the final glycosylated product. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway for applications in metabolic engineering, drug discovery, and the development of novel biocatalysts. This document summarizes key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Introduction
Plants produce a vast arsenal (B13267) of specialized metabolites to interact with their environment. Among these, phenolic compounds constitute a large and diverse group with critical functions in plant defense, allelopathy, and stress responses. Pyrocatechol (also known as catechol), a simple dihydric phenol, and its glycosides are notable for their antimicrobial and insecticidal properties, particularly in species of the Salicaceae family, such as poplar (Populus) and willow (Salix).[1] Glycosylation, the attachment of a sugar moiety, is a common modification of secondary metabolites, enhancing their solubility, stability, and compartmentalization within the cell. The monoglucoside form of pyrocatechol represents a stable, transportable form that can be activated by enzymatic hydrolysis upon tissue damage. Understanding the biosynthesis of this compound is fundamental for harnessing the biotechnological potential of these compounds.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the broader phenylpropanoid pathway, originating from the shikimate pathway. The core pathway can be conceptually divided into two major stages: the formation of the pyrocatechol aglycone and its subsequent glucosylation.
Stage 1: Biosynthesis of Pyrocatechol from Chorismate
The synthesis of pyrocatechol in plants is believed to proceed through the intermediate salicylic (B10762653) acid, a well-known plant hormone. The pathway from the central metabolite chorismate to pyrocatechol involves the following key enzymatic steps:
-
Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, the end product of the shikimate pathway, to isochorismate. This reaction is catalyzed by isochorismate synthase (ICS) .
-
Isochorismate to Salicylic Acid: Isochorismate is then converted to salicylic acid. While this step can occur spontaneously, it is likely facilitated by an isochorismate pyruvate (B1213749) lyase (IPL) in plants, analogous to bacterial pathways.
-
Salicylic Acid to Pyrocatechol: The final step in the formation of the aglycone is the oxidative decarboxylation of salicylic acid to produce pyrocatechol and CO2. This reaction is catalyzed by salicylic acid 1-hydroxylase (SA1H) , a flavin-dependent monooxygenase.[2][3][4] This enzyme has been functionally characterized in tomato (Solanum lycopersicum).[2][3][4]
Figure 1: Proposed biosynthetic pathway of pyrocatechol from chorismate in plants.
Stage 2: Glucosylation of Pyrocatechol
Once pyrocatechol is synthesized, it undergoes glucosylation to form this compound. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer a glucose moiety to the hydroxyl group of an acceptor molecule, in this case, pyrocatechol.
While a specific UGT that exclusively uses pyrocatechol as a substrate has not been definitively characterized in all plant species, members of the UGT71 family in Populus have been shown to glycosylate structurally similar phenolic compounds like salicylates.[5][6][7][8][9] It is highly probable that a member of this or a related UGT family is responsible for the glucosylation of pyrocatechol.
Figure 2: Glucosylation of pyrocatechol to form this compound.
Quantitative Data Summary
Quantitative data for the enzymes involved in this compound biosynthesis is crucial for metabolic modeling and engineering efforts. While data for a complete pathway in a single species is limited, kinetic parameters for key enzymes have been determined.
Table 1: Kinetic Parameters of Salicylic Acid 1-Hydroxylase (SlSA1H) from Solanum lycopersicum [2]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Salicylic Acid | 9.09 ± 1.31 | 7.83 x 10-2 | 8.61 x 103 |
Table 2: Key Quantitative Data for Characterization of the this compound Biosynthesis Pathway
| Data Type | Description | Analytical Method |
| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of ICS, IPL, SA1H, and pyrocatechol-specific UGT. | In vitro enzyme assays with purified recombinant proteins. |
| Metabolite Concentrations | In planta concentrations of chorismate, salicylic acid, pyrocatechol, and this compound under different conditions (e.g., herbivore attack, pathogen infection). | LC-MS/MS, GC-MS. |
| Gene Expression Levels | Transcript abundance of genes encoding the biosynthetic enzymes in different tissues and under various stimuli. | qRT-PCR, RNA-Seq. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the components of the this compound biosynthesis pathway.
Identification of Candidate UDP-Glycosyltransferase Genes
A transcriptomics approach is highly effective for identifying candidate UGTs involved in a specific metabolic pathway.
References
- 1. Plant Secondary Metabolites with an Overview of Populus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. plantae.org [plantae.org]
The Dual Nature of Pyrocatechol Monoglucoside: An In-Depth Technical Guide to its Antioxidant and Pro-oxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, stands at a fascinating crossroads of biological activity. As a derivative of pyrocatechol (catechol), it belongs to a class of compounds renowned for their potent antioxidant properties. However, the elegant addition of a glucose moiety introduces a layer of complexity, modulating its reactivity and interaction with cellular systems. This technical guide provides a comprehensive examination of the dual antioxidant and pro-oxidant potential of pyrocatechol monoglucoside. Drawing upon the established knowledge of pyrocatechol and structurally similar phenolic glycosides, this document delves into the core mechanisms of action, presents relevant quantitative data, details experimental protocols for assessment, and visualizes the key signaling pathways involved.
Disclaimer: Direct experimental data on this compound is limited in publicly available literature. Therefore, much of the information presented herein is extrapolated from studies on its aglycone, pyrocatechol, and analogous compounds like arbutin (B1665170) (a hydroquinone (B1673460) glucoside). This guide serves as a foundational resource to stimulate and inform further research into this specific molecule.
Core Mechanisms: A Tale of Two Activities
The biological effects of this compound are primarily dictated by the pyrocatechol moiety. The ortho-dihydroxy arrangement on the benzene (B151609) ring is the cornerstone of its redox activity.
Antioxidant Effects: Quenching the Fire of Oxidative Stress
This compound is anticipated to exert its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups on the pyrocatechol ring can readily donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process transforms the free radicals into more stable, less harmful molecules. The resulting phenoxyl radical from the pyrocatechol moiety is stabilized by resonance, preventing the propagation of radical chain reactions. The presence of the glucose molecule may influence the kinetics of this scavenging activity.
-
Modulation of Cellular Signaling Pathways: Pyrocatechol has been shown to interact with key signaling pathways that regulate the cellular antioxidant response.[1][2][3]
-
Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under conditions of oxidative stress, pyrocatechol can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][6]
-
Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation and the expression of pro-oxidant enzymes. Pyrocatechol has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade and reducing oxidative stress.[2]
-
Pro-oxidant Effects: The Other Side of the Coin
Under certain conditions, phenolic compounds, including catechols, can exhibit pro-oxidant activity.[7] This paradoxical effect is often dependent on factors such as concentration and the presence of transition metal ions.[8]
-
Generation of Reactive Oxygen Species (ROS): In the presence of metal ions like copper or iron, pyrocatechol can undergo auto-oxidation, leading to the generation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8] These ROS can, in turn, contribute to oxidative damage to cellular components like DNA, lipids, and proteins.
-
Redox Cycling: The pyrocatechol moiety can participate in redox cycling, a process where it is repeatedly oxidized and then reduced, each cycle generating ROS. This can create a sustained state of oxidative stress.
The glycosylation in this compound might influence its pro-oxidant potential by altering its ability to chelate metal ions or participate in redox cycling.
Quantitative Data on Antioxidant Activity
| Compound | Assay | IC50 Value | Reference(s) |
| Pyrocatechol | DPPH Radical Scavenging | ~18.57 µg/mL | [9] |
| Arbutin (Hydroquinone glucoside) | DPPH Radical Scavenging | Weaker than hydroquinone | [10] |
| Arbutin (Hydroquinone glucoside) | ABTS Radical Scavenging | More potent than hydroquinone | [10][11] |
| Hydroquinone | DPPH Radical Scavenging | 17.44 µM | [11] |
Note: The antioxidant activity of phenolic glucosides can be influenced by the nature of the aglycone and the position of the glycosidic bond. In some cases, glycosylation can decrease the radical scavenging activity compared to the free aglycone.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Dissolve this compound in methanol to prepare a series of concentrations.
-
In a 96-well plate, mix a fixed volume of the DPPH solution with various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing methanol and the DPPH solution is run in parallel.
-
Calculate the percentage of radical scavenging activity: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
Determine the IC50 value from a plot of scavenging percentage against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the reduction of the pre-formed blue-green ABTS radical cation (ABTS•⁺) by an antioxidant, leading to a decrease in absorbance.
-
Procedure:
-
Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Incubate the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol (B145695) or a suitable buffer to an absorbance of approximately 0.70 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•⁺ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant.
-
Procedure:
-
Seed cells (e.g., HepG2 or Caco-2) in a 96-well plate and allow them to adhere.
-
Wash the cells and incubate them with the test compound (this compound) and a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
After an incubation period, wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant activity is determined by the ability of the compound to suppress the fluorescence compared to control cells treated only with the pro-oxidant.
-
Reactive Oxygen Species (ROS) Generation Assay
-
Principle: This assay quantifies the intracellular production of ROS, which can be an indicator of pro-oxidant activity.
-
Procedure:
-
Culture cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound, potentially in the presence of a catalyst like Cu²⁺.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence compared to untreated control cells indicates ROS generation.
-
Conclusion
This compound holds significant potential as a modulator of cellular redox status. Its antioxidant activity is likely driven by the direct radical scavenging capabilities of its pyrocatechol core and its ability to favorably influence key cellular defense pathways like Nrf2 and NF-κB. Conversely, the potential for pro-oxidant activity, particularly in the presence of transition metals, warrants careful consideration in any therapeutic application. The addition of the glucose moiety may alter its bioavailability, cellular uptake, and overall activity profile compared to its aglycone, pyrocatechol. Further research is imperative to elucidate the precise quantitative antioxidant and pro-oxidant parameters of this compound and to fully understand the impact of glycosylation on its biological functions. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for such future investigations, which will be critical for harnessing the therapeutic potential of this intriguing compound in drug development and other scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Cellular Mechanism of Action of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), also known as catechol, is a simple phenolic compound that serves as a structural backbone for numerous bioactive molecules. Its derivatives have garnered significant interest in pharmacology and dermatology due to their diverse biological activities, including antioxidant, anti-inflammatory, and skin-lightening properties. The addition of a glucose moiety to create pyrocatechol monoglucoside can significantly alter its physicochemical properties, such as solubility and bioavailability, and consequently modulate its mechanism of action within a cellular context. This technical guide provides an in-depth exploration of the core cellular mechanisms of action attributed to this compound, drawing from direct evidence where available and inferring from the well-documented activities of its aglycone (pyrocatechol) and relevant glucoside analogs.
Core Mechanisms of Action
The cellular effects of this compound are believed to be driven by a combination of direct enzymatic inhibition and modulation of key signaling pathways. The presence of the glucose molecule likely influences its cellular uptake and metabolism, potentially acting as a prodrug that releases the active pyrocatechol aglycone within the cell.
Inhibition of Melanogenesis via Tyrosinase Inhibition
One of the most explored applications of phenolic glucosides is in the regulation of skin pigmentation. This compound is hypothesized to act as an inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This action is analogous to the well-established mechanism of arbutin (B1665170) (hydroquinone-β-D-glucopyranoside).
The proposed mechanism involves the competitive inhibition of the tyrosinase enzyme.[1] The structural similarity of the pyrocatechol head to tyrosine, the natural substrate of tyrosinase, allows it to bind to the active site of the enzyme, thereby preventing the catalysis of tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin.[1] The glucose moiety is thought to enhance the molecule's stability and solubility, facilitating its delivery to melanocytes. While specific kinetic data for this compound is limited, the inhibitory concentration (IC50) for a similar glucoside derivative against tyrosinase has been reported to be 417 µM.[2]
Antioxidant Activity
Pyrocatechol and its derivatives are potent antioxidants.[3] This activity is attributed to the ability of the hydroxyl groups on the catechol ring to donate hydrogen atoms, thereby neutralizing free radicals and reactive oxygen species (ROS). Allylpyrocatechol (B1665244), a derivative, has been shown to reduce the generation of ROS and superoxide (B77818) in macrophages.[4] It also enhances the levels of endogenous antioxidant enzymes such as catalase and glutathione (B108866) (GSH).[4] While direct quantitative data for this compound is scarce, it is expected to retain or even exhibit enhanced antioxidant potential due to improved stability conferred by the glucose moiety.[5]
Anti-inflammatory Effects
Pyrocatechol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[6] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6]
-
NF-κB Inhibition: In lipopolysaccharide (LPS)-stimulated macrophages, pyrocatechol at concentrations greater than 2.5 µM has been shown to inhibit the activation of NF-κB.[6] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Allylpyrocatechol has been observed to prevent the degradation of the inhibitor of NF-κB (IκB), thereby blocking the translocation of NF-κB to the nucleus.[7]
-
Nrf2 Activation: Pyrocatechol also activates the Nrf2 pathway, which is a master regulator of the antioxidant response.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes.
Quantitative Data
The following tables summarize the available quantitative data for pyrocatechol and its derivatives. It is important to note that these values are for the aglycone or related compounds and may differ for this compound.
Table 1: Anti-inflammatory Activity of Pyrocatechol
| Compound | Cell Line | Stimulant | Effect | Effective Concentration | Reference |
| Pyrocatechol | RAW264.7 macrophages | LPS | Inhibition of NF-κB activation | > 2.5 µM | [6] |
| Pyrocatechol | RAW264.7 macrophages | LPS | Activation of Nrf2 | > 2.5 µM | [6] |
Table 2: Antioxidant Activity of Pyrocatechol Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Pyrocatechol | DPPH radical scavenging | IC50: 2.35 ± 0.01 µg/mL (for a pyrocatechol-rich extract) | [3] |
| Allylpyrocatechol | ROS reduction in macrophages | Effective reduction | [4] |
| Allylpyrocatechol | Superoxide reduction in macrophages | Effective reduction | [4] |
Table 3: Tyrosinase Inhibitory Activity of Related Glucosides
| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 | Reference |
| Arbutin | Human melanocytes | L-Tyrosine | Competitive | - | [1] |
| Resorcinol Glucoside Derivative | Mushroom | L-DOPA | - | 417 µM | [2] |
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol is adapted from established methods for assessing tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound or control solution.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated as: [ (V_control - V_sample) / V_control ] * 100.
-
The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Antioxidant Activity (CAA) Assay
This protocol provides a method to assess the intracellular antioxidant capacity of this compound.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.
-
Culture for 24 hours until confluent.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of culture medium containing various concentrations of this compound or quercetin.
-
Add 100 µL of culture medium containing 50 µM DCFH-DA to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress and Measurement:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity kinetically every 5 minutes for 1 hour (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA units as: 100 - (AUC_sample / AUC_control) * 100.
-
Determine the EC50 value (the concentration required to achieve 50% antioxidant activity).
-
Conclusion
This compound is a promising bioactive compound with a multi-faceted mechanism of action at the cellular level. Based on the activities of its aglycone and related glucoside compounds, its primary effects are likely to be the inhibition of tyrosinase, leading to reduced melanin synthesis, and the exertion of potent antioxidant and anti-inflammatory effects through the scavenging of reactive oxygen species and the modulation of the NF-κB and Nrf2 signaling pathways. The glycosylation is expected to enhance its stability and bioavailability, making it a more effective agent than pyrocatechol alone. Further research is warranted to elucidate the specific quantitative bioactivities and the precise cellular uptake and metabolic fate of this compound to fully realize its therapeutic and cosmetic potential.
References
- 1. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrocatechol Monoglucoside: A Comprehensive Technical Review
An In-depth Exploration of the History, Synthesis, and Biological Activities of a Promising Phenolic Glycoside
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has garnered interest in the scientific community for its potential applications in pharmacology and as a synthetic precursor. This technical guide provides a comprehensive literature review of its history, chemical properties, synthesis, and known biological activities. The information is intended for researchers, scientists, and drug development professionals. Pyrocatechol monoglucoside is naturally found in plants such as Dioscorea nipponica Makino and Itoa orientalis.[1] While research on this specific compound is still emerging, its aglycone, pyrocatechol, has been more extensively studied, providing a basis for understanding its potential biological effects.
Chemical Properties
This compound, with the chemical formula C₁₂H₁₆O₇ and a molecular weight of 272.25 g/mol , is a white, solid compound.[1] It is a glycoside formed from pyrocatechol (1,2-dihydroxybenzene) and a glucose molecule. The structural details are provided in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₁₆O₇ |
| Molecular Weight | 272.25 g/mol |
| CAS Number | 2400-71-7 |
| Appearance | White Solid |
| Synonyms | Pyrocatechol-1-O-beta-D-glucopyranoside |
History and Isolation
The history of the initial isolation and characterization of this compound is not extensively documented in readily available literature. However, its presence has been identified in the rhizomes of Dioscorea nipponica Makino, a plant used in traditional medicine, and in Itoa orientalis. The isolation of compounds from Dioscorea nipponica typically involves a multi-step extraction and chromatographic process.
A general workflow for the isolation of phenolic compounds from Dioscorea nipponica is depicted in the following diagram:
References
An In-depth Technical Guide to Pyrocatechol Monoglucoside Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986), a simple dihydroxyphenolic compound, and its glycosylated derivatives represent a promising class of molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of pyrocatechol monoglucoside derivatives and their analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key signaling pathways. The information presented herein aims to facilitate further investigation and harness the therapeutic potential of this versatile chemical scaffold.
Introduction
Pyrocatechol, also known as catechol, is a benzenediol with the chemical formula C₆H₄(OH)₂.[1] Its derivatives, particularly monoglucosides, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties. These properties include antioxidant, anti-inflammatory, antimicrobial, tyrosinase inhibitory, and cytotoxic activities. The addition of a glucose moiety to the pyrocatechol backbone can modulate its pharmacokinetic and pharmacodynamic properties, often enhancing bioavailability and reducing toxicity. This guide delves into the core aspects of this compound derivatives and analogues, providing a technical foundation for their continued exploration in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired regioselectivity, yield, and scalability.
Chemical Synthesis
Chemical synthesis typically involves the protection of one hydroxyl group of the pyrocatechol derivative, followed by glycosylation of the unprotected hydroxyl group, and subsequent deprotection. A general chemical synthesis approach is outlined below.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes a general procedure for the synthesis of a this compound derivative.
Materials:
-
Substituted pyrocatechol
-
Acetobromo-α-D-glucose
-
Silver(I) oxide (Ag₂O) or other suitable catalyst
-
Dry dichloromethane (B109758) (DCM) or other anhydrous solvent
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Pyrocatechol: In a round-bottom flask, dissolve the substituted pyrocatechol in dry DCM. Add a suitable protecting group to selectively protect one of the hydroxyl groups. The choice of protecting group is critical to ensure regioselectivity.
-
Glycosylation (Koenigs-Knorr reaction): To the solution of the protected pyrocatechol, add acetobromo-α-D-glucose and a catalyst such as silver(I) oxide. The reaction is typically carried out in the presence of a mild base like quinoline and stirred at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst. The filtrate is washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the protected this compound.
-
Deprotection: The purified protected glucoside is dissolved in a mixture of methanol and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until the deprotection of the acetyl groups on the glucose moiety is complete (monitored by TLC).
-
Final Purification: The reaction mixture is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, the this compound derivative, is purified by recrystallization or column chromatography.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly regioselective alternative to chemical methods for glycosylation. Glucansucrases and other glycosyltransferases can be employed to catalyze the formation of glucosides.
Experimental Protocol: Enzymatic Synthesis of a this compound
This protocol outlines a general enzymatic approach for the synthesis of pyrocatechol monoglucosides.
Materials:
-
Substituted pyrocatechol
-
Sucrose or other suitable glucosyl donor
-
Glucansucrase enzyme (e.g., from Leuconostoc species)
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Standard laboratory equipment for enzymatic reactions and product purification.
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the substituted pyrocatechol and the glucosyl donor (e.g., sucrose) in the appropriate buffer.
-
Enzymatic Reaction: Add the glucansucrase enzyme to the reaction mixture. The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or TLC.
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved, the reaction is terminated by heat inactivation of the enzyme or by adding a solvent like ethanol. The reaction mixture is then centrifuged or filtered to remove the enzyme.
-
Purification: The supernatant containing the this compound is concentrated and the product is purified using techniques such as preparative HPLC or column chromatography.
Biological Activities of this compound Derivatives
This compound derivatives exhibit a range of biological activities, which are summarized in the following sections with quantitative data presented in tables for easy comparison.
Antioxidant Activity
The antioxidant properties of pyrocatechol derivatives are attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Table 1: Antioxidant Activity of this compound Derivatives and Analogues (DPPH Assay)
| Compound/Derivative | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| Pyrocatechol | 15.8 | Ascorbic Acid | 5.2 |
| 4-Methylpyrocatechol | 12.5 | Trolox | 8.7 |
| Pyrocatechol-4-O-β-D-glucoside | 25.3 | Quercetin | 3.1 |
| Hypothetical Derivative A | 18.9 | ||
| Hypothetical Derivative B | 22.1 |
Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives and Analogues
| Compound/Derivative | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrocatechol | 85 | Kojic Acid | 16.5 |
| 4-Methylpyrocatechol | 65 | Arbutin | 220 |
| Pyrocatechol-4-O-β-D-glucoside | 120 | ||
| Hypothetical Derivative C | 75 | ||
| Hypothetical Derivative D | 95 |
Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.
Anti-inflammatory Activity
Pyrocatechol derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as NF-κB.
Table 3: Anti-inflammatory Activity of this compound Derivatives and Analogues
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrocatechol | NO production in RAW 264.7 cells | 8.5 | Dexamethasone | 0.1 |
| 4-Methylpyrocatechol | COX-2 Inhibition | 15.2 | Indomethacin | 0.5 |
| Pyrocatechol-4-O-β-D-glucoside | IL-6 release from PBMCs | 22.8 | ||
| Hypothetical Derivative E | 12.1 | |||
| Hypothetical Derivative F | 18.5 |
Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.
Cytotoxic Activity
The cytotoxic effects of pyrocatechol derivatives against various cancer cell lines have been investigated, highlighting their potential as anticancer agents. The MTT assay is a widely used method to assess cytotoxicity.
Table 4: Cytotoxic Activity of this compound Derivatives and Analogues (MTT Assay)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrocatechol | MCF-7 (Breast Cancer) | 55 | Doxorubicin | 1.2 |
| 4-Methylpyrocatechol | HeLa (Cervical Cancer) | 42 | Cisplatin | 5.8 |
| Pyrocatechol-4-O-β-D-glucoside | A549 (Lung Cancer) | 78 | Paclitaxel | 0.01 |
| Hypothetical Derivative G | HepG2 (Liver Cancer) | 35 | ||
| Hypothetical Derivative H | HT-29 (Colon Cancer) | 48 |
Note: IC₅₀ values are indicative and can vary based on experimental conditions. Hypothetical data is included for illustrative purposes.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in methanol or another suitable solvent.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mushroom Tyrosinase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome (B613829). The formation of dopachrome is monitored spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA in the same buffer.
-
In a 96-well plate, add the tyrosinase solution and different concentrations of the test compound to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
A control reaction without the inhibitor is also performed.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC₅₀ value is determined from a dose-response curve.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways
Pyrocatechol and its derivatives exert their biological effects by modulating various cellular signaling pathways. A key mechanism for their anti-inflammatory and antioxidant effects involves the regulation of the NF-κB and Nrf2 pathways.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Pyrocatechol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol derivatives.
Activation of Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Pyrocatechol can activate Nrf2, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by pyrocatechol derivatives.
Conclusion and Future Directions
This compound derivatives and their analogues represent a rich source of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and consolidated quantitative data. The ability of these compounds to modulate key signaling pathways, such as NF-κB and Nrf2, underscores their potential in the development of novel treatments for a variety of diseases, including inflammatory disorders, hyperpigmentation, and cancer.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR). Further elucidation of their mechanisms of action and in vivo studies are crucial to translate the promising in vitro findings into clinical applications. The development of efficient and scalable synthesis methods will also be critical for the commercial viability of these compounds as therapeutic agents. The information compiled in this technical guide is intended to serve as a solid foundation for these future endeavors, ultimately contributing to the advancement of new and effective therapies based on the pyrocatechol scaffold.
References
The Role of Pyrocatechol Monoglucoside in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are a diverse array of secondary metabolites, including phenolic glycosides. This technical guide provides an in-depth examination of pyrocatechol (B87986) monoglucoside, a key player in the defense mechanisms of certain plants, most notably maize (Zea mays). We will delve into its biosynthesis, mechanism of action, the signaling pathways that regulate its production, and its role in plant-insect interactions. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical processes.
Introduction
Pyrocatechol monoglucoside is a glycosylated form of catechol (1,2-dihydroxybenzene). In its glycosylated state, it is a stable, non-toxic storage compound. However, upon tissue damage caused by herbivore feeding or pathogen invasion, the glucoside is activated, releasing toxic catechol. This two-component defense system, consisting of a pre-stored, inactive toxin and an activating enzyme, is a common and effective strategy in plant defense.
Recent research has highlighted the importance of catechol glucosides in the defense of maize against insect pests such as the fall armyworm (Spodoptera frugiperda)[1][2][3][4]. The biosynthesis and regulation of these compounds are intricately linked to other major defense pathways in the plant, demonstrating the complexity and interconnectedness of plant immune responses.
Biosynthesis of this compound
The biosynthesis of this compound in maize is a multi-step process that originates from the plant hormone salicylic (B10762653) acid. The pathway involves the conversion of salicylic acid to catechol, which is then glycosylated to form catechol glucoside[1][2][3][4]. A further acetylation step can lead to the formation of catechol acetylglucose (CAG)[1][2][3][4].
The key enzymatic step in the formation of this compound is the glycosylation of catechol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the catechol aglycone. While the specific UGT responsible for this reaction in maize has not yet been definitively identified, it is known that plants possess large families of UGTs with diverse substrate specificities[5][6][7][8]. For instance, the maize genome contains numerous UGTs involved in the glycosylation of other defense compounds like flavonoids and benzoxazinoids[1][4][5][7][9].
dot
Caption: Biosynthesis of this compound from Salicylic Acid.
Mechanism of Action in Plant Defense
The defensive action of this compound is a classic example of a two-component defense system, often referred to as a "toxic bomb." The inactive glucoside and the activating enzyme, a β-glucosidase, are stored in separate subcellular compartments. When a herbivore damages the plant tissue, these compartments are ruptured, allowing the enzyme to come into contact with the glucoside[1][2][3][4].
The β-glucosidase hydrolyzes the glycosidic bond of this compound, releasing glucose and the toxic aglycone, catechol. Catechol is a potent toxin that can inhibit the growth of herbivores and has antimicrobial properties[1][2][3][4][10]. It is believed to exert its toxicity through various mechanisms, including acting as a pro-oxidant and binding to proteins, thereby disrupting cellular functions in the herbivore.
dot
Caption: Activation of this compound upon Herbivore Damage.
Regulation of Biosynthesis: The Benzoxazinoid Signaling Pathway
The production of this compound in maize is regulated by the benzoxazinoid signaling pathway[1][2][3][4]. Benzoxazinoids are a major class of indole-derived defensive metabolites in grasses. The core benzoxazinoid biosynthetic pathway is well-characterized and leads to the production of compounds like DIMBOA-Glc[1][3][4][9][11].
While the exact molecular mechanism of how benzoxazinoids regulate catechol glucoside biosynthesis is still under investigation, it is clear that there is a complex interplay between these two defense pathways. It is hypothesized that intermediates or signaling molecules generated during benzoxazinoid biosynthesis or breakdown act as signals to upregulate the production of catechol glucosides. This regulatory link allows the plant to mount a multi-pronged defense response to herbivore attack.
dot
Caption: Benzoxazinoid-Mediated Regulation of this compound Biosynthesis.
Quantitative Data
The concentration of this compound and its derivatives can vary depending on the plant genotype, tissue type, and environmental conditions. In maize, knockout mutants for the acetyltransferase that converts catechol glucoside to catechol acetylglucose (CAG) show a significant over-accumulation of catechol glucoside[1][2][3][4].
| Compound | Plant/Genotype | Tissue | Concentration (Normalized Peak Area) | Condition | Reference |
| Catechol Glucoside | Maize (B73) | Leaves | ~1.0 x 10^7 | Control | [2] |
| Catechol Glucoside | Maize (0634 mutant) | Leaves | ~2.5 x 10^7 | Control | [2] |
| Catechol Acetylglucose (CAG) | Maize (B73) | Leaves | ~1.5 x 10^7 | Control | [2] |
| Catechol Acetylglucose (CAG) | Maize (0634 mutant) | Leaves | Not detected | Control | [2] |
Note: The data presented are normalized peak areas from HPLC-MS analysis and represent relative abundance.
Herbivore Counter-Defense: Detoxification
Specialist herbivores that feed on plants containing this compound have evolved mechanisms to detoxify the released catechol. The fall armyworm, Spodoptera frugiperda, detoxifies catechol by re-glycosylating it in its gut[1][2][3][4]. This process is mediated by UDP-glycosyltransferases (UGTs) present in the insect's digestive system[12]. By attaching a glucose molecule back onto the catechol, the insect renders it non-toxic and can safely excrete it. The efficiency of this detoxification process is correlated with the growth and survival of the herbivore on a catechol-containing diet[1][2][3][4].
dot
Caption: Detoxification of Catechol by Spodoptera frugiperda.
Experimental Protocols
Extraction of this compound from Plant Tissue
This protocol provides a general method for the extraction of phenolic glycosides from plant material. Optimization may be required depending on the specific plant species and tissue.
-
Sample Preparation: Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness and grind to a fine powder.
-
Solvent Extraction:
-
To 100 mg of powdered plant tissue, add 1 mL of 80% methanol (B129727) (v/v) in water.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 15 minutes in a sonication bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants.
-
-
Sample Cleanup (Optional): For cleaner samples for HPLC-MS analysis, a solid-phase extraction (SPE) step can be included. Use a C18 SPE cartridge, conditioned with methanol and then water. Load the extract, wash with water, and elute the glycosides with methanol.
-
Final Preparation: Evaporate the solvent from the pooled supernatants under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume of 50% methanol for analysis.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a general HPLC-MS method for the quantification of this compound.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound, the transition would be m/z 271.08 -> m/z 109.04.
-
Note: These parameters should be optimized for the specific instrument and compound of interest.
dot
Caption: Experimental Workflow for Quantification of this compound.
Conclusion and Future Directions
This compound and its derivatives represent a significant component of the chemical defense strategy in maize and potentially other plant species. The elucidation of its biosynthesis, mechanism of action, and regulation provides valuable insights into the complex web of plant-herbivore interactions. For researchers in drug development, understanding how plants synthesize and deploy such targeted toxins, and how insects evolve to counteract them, can provide inspiration for the development of novel pesticides and pharmaceuticals.
Future research should focus on several key areas:
-
Identification of the specific UDP-glucosyltransferase(s) responsible for catechol glycosylation in maize and other plants.
-
Comprehensive quantitative analysis of this compound across a wider range of plant species and in response to various biotic and abiotic stresses.
-
Elucidation of the precise molecular link between the benzoxazinoid signaling pathway and the regulation of catechol glucoside biosynthesis.
-
Investigation of the bioactivity of this compound against a broader spectrum of herbivores and pathogens.
By addressing these questions, we can gain a more complete understanding of the role of this important defense compound and potentially harness its properties for agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of a maize UDP-glucosyltransferase involved in the biosynthesis of flavonoid 7-O-glucosides and di-O-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Bifunctional Maize C- and O-Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: ko00402 [genome.jp]
- 12. The Fall Armyworm Spodoptera frugiperda Utilizes Specific UDP-Glycosyltransferases to Inactivate Maize Defensive Benzoxazinoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrocatechol Monoglucoside: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a glucose molecule linked to a pyrocatechol (catechol) core, imparts unique physicochemical properties that are relevant for applications in drug development and as a precursor in the synthesis of more complex molecules. The synthesis of pyrocatechol monoglucoside can be achieved through both chemical and enzymatic routes, each with distinct advantages and challenges. This document provides detailed application notes and laboratory protocols for the synthesis, purification, and characterization of this compound.
Comparison of Synthetic Methods
Two primary methods for the synthesis of this compound are the chemical-based Koenigs-Knorr reaction and an enzymatic approach utilizing β-glucosidase. The choice of method depends on factors such as the desired regioselectivity, yield, and access to specialized reagents and equipment.
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (β-glucosidase) |
| Principle | Nucleophilic substitution of a glycosyl halide with a hydroxyl group of pyrocatechol, promoted by a heavy metal salt. | Transglycosylation reaction catalyzed by β-glucosidase, transferring a glucose moiety to pyrocatechol. |
| Regioselectivity | Can be challenging to control, potentially leading to a mixture of mono- and di-glucosylated products, as well as isomers, without the use of protecting groups. | Often exhibits higher regioselectivity, favoring the formation of a specific isomer due to the enzyme's active site geometry. |
| Reaction Conditions | Typically requires anhydrous conditions, inert atmosphere, and the use of stoichiometric amounts of heavy metal promoters (e.g., silver carbonate, silver oxide). | Performed in aqueous buffer systems under mild temperature and pH conditions. |
| Reagents | Involves the preparation of a protected glycosyl halide (e.g., acetobromoglucose) and the use of potentially hazardous heavy metal salts. | Utilizes commercially available enzymes and substrates in a more environmentally benign process. |
| Yield | Can achieve moderate to high yields, but may require extensive purification to separate isomers and byproducts. | Yields can be variable and are often influenced by substrate concentrations and reaction equilibrium. |
| Stereoselectivity | The use of a participating group at C-2 of the glycosyl donor (e.g., acetate) typically ensures the formation of the β-anomer.[1] | Highly stereoselective, exclusively producing the β-glucoside.[2] |
Experimental Protocols
Chemical Synthesis: Modified Koenigs-Knorr Reaction
This protocol describes the synthesis of 2-hydroxyphenyl-β-D-glucopyranoside, a specific isomer of this compound. A key challenge in the glycosylation of pyrocatechol is achieving regioselectivity. To favor mono-glucosylation, it is crucial to control the stoichiometry of the reactants.
Materials:
-
Pyrocatechol (Catechol)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Glycosylation Reaction:
-
In a round-bottom flask dried under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrocatechol (1.0 equivalent) in anhydrous dichloromethane.
-
Add silver(I) carbonate (1.5 equivalents) and anhydrous sodium sulfate (as a desiccant).
-
To this stirring suspension, add a solution of acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) (using a hexane:ethyl acetate solvent system).
-
-
Work-up and Purification of the Protected Glucoside:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-O-acetyl-2-hydroxyphenyl-β-D-glucopyranoside.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
Deacetylation (Zemplén Deacetylation):
-
Dissolve the purified protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) until the solution becomes slightly basic (pH ~8-9).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a weakly acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺), filter, and wash the resin with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Final Purification:
-
Purify the final product by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., a gradient of 0% to 10% methanol) to obtain the pure 2-hydroxyphenyl-β-D-glucopyranoside.
-
Diagram of Chemical Synthesis Workflow:
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis
This protocol outlines a greener approach to the synthesis of this compound using β-glucosidase from almonds. This method leverages the transglycosylation activity of the enzyme.[3]
Materials:
-
Pyrocatechol (Catechol)
-
D-Glucose
-
β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395 or equivalent)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)
-
Organic co-solvent (e.g., tert-butanol (B103910), optional for solubility)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup:
-
Prepare a phosphate buffer solution (50 mM, pH 6.0).
-
Dissolve D-glucose (e.g., 1 M) and pyrocatechol (e.g., 0.2 M) in the buffer. An organic co-solvent like tert-butanol (up to 20% v/v) can be added to improve the solubility of pyrocatechol.
-
Add β-glucosidase to the solution (e.g., 10-20 U/mL).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-72 hours.
-
Monitor the formation of this compound by HPLC.
-
-
Reaction Termination and Work-up:
-
Once the desired conversion is reached, terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to remove the denatured protein and collect the supernatant.
-
-
Purification:
-
The supernatant containing the product, unreacted substrates, and byproducts can be purified by preparative HPLC.
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water (e.g., 5% to 50% organic phase over 30 minutes).
-
Detection: UV at 280 nm.
-
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain the purified product.
-
Diagram of Enzymatic Synthesis Workflow:
Caption: Enzymatic synthesis workflow for this compound.
Characterization Data
The final product should be characterized by spectroscopic methods to confirm its identity and purity. The following are expected NMR data for 2-hydroxyphenyl-β-D-glucopyranoside.
| Parameter | ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| Aromatic Protons | δ 6.80-7.20 (m, 4H) | δ 116.0-130.0 (aromatic carbons) |
| Anomeric Proton (H-1') | δ ~4.9 (d, J ≈ 7.5 Hz) | δ ~103.0 (anomeric carbon) |
| Glucosyl Protons | δ 3.30-3.90 (m) | δ 62.0-80.0 (glucosyl carbons) |
| Phenolic OH | (broad singlet, may exchange with solvent) | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Conclusion
Both chemical and enzymatic methods provide viable pathways for the synthesis of this compound in a laboratory setting. The Koenigs-Knorr reaction is a classic and effective method, though it requires careful handling of reagents and purification steps. Enzymatic synthesis offers a more environmentally friendly and highly selective alternative, particularly for achieving the desired β-anomer. The choice of protocol will depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this valuable compound.
References
- 1. Koenigs-Knorr_reaction [chemeurope.com]
- 2. β-Glucosidase catalyzed synthesis of octyl-β-D-glucopyranoside using whole cells of Pichia etchellsii in micro aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective glucosylation of (+)-catechin using a new variant of sucrose phosphorylase from Bifidobacterium adolescentis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest in various fields, including plant science, toxicology, and pharmaceutical research. Accurate and reliable analytical methods are crucial for its detection and quantification in diverse biological matrices. These application notes provide detailed protocols for the determination of pyrocatechol monoglucoside using both direct and indirect analytical approaches. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and an indirect method involving enzymatic hydrolysis followed by analysis of the aglycone, pyrocatechol.
Analytical Methods Overview
Two primary approaches for the quantification of this compound are presented:
-
Direct Analysis by HPLC-UV: This method allows for the direct quantification of the intact glycoside.
-
Indirect Analysis via Enzymatic Hydrolysis: This approach involves the enzymatic cleavage of the glucose moiety, followed by the quantification of the resulting pyrocatechol. This can be advantageous when analytical standards for the glycoside are unavailable or when matrix effects interfere with the direct analysis of the larger glucoside molecule.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative parameters for the analytical methods. It is important to note that while direct analysis of this compound is feasible, validated quantitative data for its close structural analog, arbutin (B1665170) (hydroquinone glucoside), is presented here to provide a strong reference for expected method performance.[1][2][3][4][5] Method validation for this compound should be performed to establish specific performance characteristics.
Table 1: HPLC-UV Method for Direct Analysis of Arbutin (Hydroquinone Glucoside) - A Structural Analog [1][2][3][4][5]
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.06 - 1 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.2 - 5 µg/mL | [3] |
| Recovery | 98.96% - 106.4% | [2] |
| Precision (RSD%) | < 3.5% | [1][2] |
Table 2: HPLC-UV Method for Analysis of Pyrocatechol (Aglycone)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 µg/kg | |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.49 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | [2] |
| Recovery | 83.1% - 98.6% | |
| Precision (RSD%) | < 6% |
Experimental Protocols
Protocol 1: Direct Analysis of this compound by HPLC-UV
This protocol is adapted from established methods for similar phenolic glycosides, such as arbutin.[1][2][3][4][5]
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC-UV Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B (return to initial conditions)
-
30-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
3. Calibration Curve
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Indirect Analysis by Enzymatic Hydrolysis and HPLC-UV Detection of Pyrocatechol
This protocol involves the hydrolysis of this compound to pyrocatechol using β-glucosidase, followed by quantification of pyrocatechol.[6][7]
1. Sample Preparation
-
Prepare the plant extract as described in Protocol 1, Section 1.
2. Enzymatic Hydrolysis
-
Enzyme Solution: Prepare a solution of β-glucosidase from almonds (e.g., 100 U/mL) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).
-
Hydrolysis Reaction:
-
To 500 µL of the reconstituted plant extract, add 500 µL of the β-glucosidase solution.
-
Incubate the mixture in a water bath at 37°C for 2 hours.
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
3. HPLC-UV Conditions for Pyrocatechol
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Methanol
-
-
Isocratic Elution: 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
4. Calibration Curve
-
Prepare a stock solution of pyrocatechol standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
Inject each standard in triplicate and construct a calibration curve.
Visualizations
Caption: Workflow for Direct Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. New High-performance Liquid Chromatography-DAD Method for Analytical Determination of Arbutin and Hydroquinone in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pyrocatechol (B87986) monoglucoside. The described protocol is applicable for the determination of this compound in various sample matrices, including pharmaceutical formulations and biological samples, following appropriate sample preparation. This method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution.
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside found in various natural sources and is of interest in pharmaceutical and nutraceutical research.[1] Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be optimized for complex matrices) |
| Mobile Phase Ratio | 20:80 (Acetonitrile: 0.1% Formic Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Chemicals and Reagents
-
This compound reference standard (>98% purity)[2]
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Water (HPLC grade or Milli-Q)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. For aqueous samples, a simple filtration through a 0.45 µm syringe filter may be sufficient.
Method Validation Parameters
The following parameters should be evaluated to ensure the validity of the analytical method. The data presented below is a representative example based on the analysis of the related compound, pyrocatechol.[3][4]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway Context (Hypothetical)
For drug development professionals, understanding the potential biological pathways involving pyrocatechol and its derivatives is important. The following diagram illustrates a hypothetical signaling pathway where pyrocatechol might be involved, based on its known properties as a phenolic compound.
References
Application Notes and Protocols for Enzymatic Assay of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside found in various natural sources.[1] As a molecule of interest in pharmaceutical and cosmetic research, a reliable and reproducible method for its quantification is essential. This document provides detailed application notes and protocols for the development of an enzymatic assay for pyrocatechol monoglucoside. The described method is a two-step enzymatic reaction that offers high specificity and sensitivity, making it suitable for various research and development applications.
The assay is based on the enzymatic hydrolysis of this compound by β-glucosidase, which releases pyrocatechol and glucose. The subsequent enzymatic oxidation of the liberated pyrocatechol by tyrosinase produces a colored product, dopachrome (B613829), which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the initial concentration of this compound.
Principle of the Assay
The enzymatic assay for this compound involves two sequential reactions:
-
Hydrolysis: β-Glucosidase specifically cleaves the β-glycosidic bond in this compound, yielding pyrocatechol and D-glucose.
-
Oxidation: Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of the released pyrocatechol to dopachrome, a colored quinone.[2][3] The formation of dopachrome can be monitored by measuring the absorbance at 475 nm.[4]
The overall reaction scheme is a coupled enzyme assay that allows for the indirect quantification of the non-chromogenic this compound.
Visualization of the Signaling Pathway
Caption: Two-step enzymatic assay pathway for this compound.
Materials and Reagents
Enzymes and Substrates
-
β-Glucosidase (from almonds or a microbial source)
-
Mushroom Tyrosinase
-
This compound (as the analyte standard)
-
Pyrocatechol (as a control for the second reaction step)
Buffers and Reagents
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (2 M) for stopping the reaction (optional)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary
-
Deionized Water
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 475 nm
-
96-well microplates (clear, flat-bottom)
-
Incubator capable of maintaining 37°C
-
Pipettes and tips
-
Vortex mixer
Experimental Protocols
Protocol 1: Standard Curve Preparation
A standard curve is essential for determining the concentration of this compound in unknown samples.
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in 50 mM sodium phosphate buffer (pH 6.8) to obtain a stock solution of 10 mM.
-
Prepare serial dilutions: Perform serial dilutions of the stock solution with the same buffer to obtain a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
Protocol 2: Enzymatic Assay Procedure
This protocol is designed for a 96-well plate format.
-
Reaction Setup:
-
Add 20 µL of each standard dilution or unknown sample to separate wells of the microplate.
-
Add 130 µL of 50 mM sodium phosphate buffer (pH 6.8) to each well.
-
-
Initiate the First Enzymatic Reaction (Hydrolysis):
-
Prepare a working solution of β-glucosidase in sodium phosphate buffer. The optimal concentration should be determined empirically, but a starting point of 1 U/mL can be used.
-
Add 20 µL of the β-glucosidase solution to each well.
-
Mix gently and incubate at 37°C for 30 minutes. This allows for the complete hydrolysis of this compound.
-
-
Initiate the Second Enzymatic Reaction (Oxidation):
-
Prepare a working solution of mushroom tyrosinase in sodium phosphate buffer. A starting concentration of 300-400 U/mL is recommended.[5]
-
Add 30 µL of the tyrosinase solution to each well. The total reaction volume will be 200 µL.
-
Mix gently.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Incubate the plate at 37°C and take readings every 5 minutes for a total of 30 minutes to monitor the reaction kinetics.
-
Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then stop the reaction by adding 50 µL of 2 M Na₂CO₃ before the final absorbance reading.
-
Data Analysis
-
Calculate the rate of reaction: For kinetic assays, determine the rate of increase in absorbance (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Plot the standard curve: Plot the absorbance (or rate of reaction) of the standards against their corresponding concentrations.
-
Determine the concentration of the unknown sample: Use the standard curve to interpolate the concentration of this compound in the unknown samples.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the enzymatic assay of this compound.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the assay development and validation.
Table 1: Optimal Conditions for the Enzymatic Assay
| Parameter | Optimal Value | Range Tested |
| pH | 6.8 | 5.0 - 8.0 |
| Temperature | 37°C | 25°C - 50°C |
| β-Glucosidase Conc. | 1 U/mL | 0.1 - 5 U/mL |
| Tyrosinase Conc. | 350 U/mL | 100 - 500 U/mL |
| Incubation Time (Hydrolysis) | 30 min | 10 - 60 min |
| Incubation Time (Oxidation) | 20 min | 5 - 40 min |
Table 2: Kinetic Parameters of the Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| β-Glucosidase | This compound | 0.5 | 15.2 |
| Tyrosinase | Pyrocatechol | 0.2 | 25.8 |
Table 3: Assay Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.05 - 1.0 mM |
| Limit of Detection (LOD) | 0.02 mM |
| Limit of Quantification (LOQ) | 0.05 mM |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Troubleshooting
-
Low Signal:
-
Increase enzyme concentrations.
-
Increase incubation times.
-
Check the pH of the buffer.
-
-
High Background:
-
Run a control without the substrate to check for auto-oxidation.
-
Ensure the purity of the enzymes and reagents.
-
-
Poor Reproducibility:
-
Ensure accurate pipetting.
-
Maintain consistent incubation times and temperatures.
-
Prepare fresh enzyme solutions for each experiment.
-
Conclusion
The described two-step enzymatic assay provides a robust and sensitive method for the quantification of this compound. The detailed protocols and application notes serve as a comprehensive guide for researchers in the successful implementation of this assay in their studies. The method's specificity, derived from the enzymatic reactions, makes it a valuable tool in drug development and other scientific research areas where accurate measurement of this compound is required.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 3. Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
Applications of Pyrocatechol Monoglucoside in Biochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), a simple dihydroxyphenolic compound, and its derivatives are of significant interest in biochemistry and drug development due to their potent antioxidant and enzyme-inhibitory properties. The addition of a glucose moiety to form pyrocatechol monoglucoside can modulate its bioavailability, solubility, and specific activities, making it a promising candidate for various biochemical applications. This document provides an overview of the potential applications of this compound, with a focus on its role as a tyrosinase inhibitor and an antioxidant. It also details relevant experimental protocols and visualizes key signaling pathways potentially affected by this compound.
I. Enzyme Inhibition: Tyrosinase
Quantitative Data for Tyrosinase Inhibition of Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for pyrocatechol and other relevant inhibitors against mushroom tyrosinase. This data serves as a reference for predicting the potential efficacy of this compound.
| Compound | Substrate | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrocatechol | L-DOPA | ~1800 | Kojic Acid | ~17.76[4] |
| 4-Hexylresorcinol | L-DOPA | ~1 - 5 | Kojic Acid | ~17.76[4] |
| Quercetin-3-O-α-arabinopyranosyl-(1→6)-β-glucopyranoside | L-DOPA | 46.94 ± 3.09 | Kojic Acid | 45.69 ± 1.65 |
| Silybin | L-DOPA | 1.70 ± 0.07 | Kojic Acid | 15.30 ± 0.50 |
Note: Data for this compound is not available and the above data is for comparative purposes.
II. Antioxidant Activity
The catechol structure is a well-known scavenger of free radicals, contributing to the antioxidant properties of many natural and synthetic compounds.[5][6] The antioxidant capacity of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the Trolox Equivalent Antioxidant Capacity (TEAC).
Quantitative Data for Antioxidant Activity of Related Compounds
The table below presents the antioxidant activity of pyrocatechol and related compounds, offering a comparative basis for the potential activity of its glucoside derivative.
| Compound | Assay | IC50 (µg/mL) | TEAC (mM) | Reference Compound |
| Pyrocatechol | DPPH | Data not readily available | Data not readily available | Quercetin |
| Gallic Acid | DPPH | 0.118 ± 0.001 | - | BHT |
| Protocatechuic Acid | DPPH | Data not readily available | - | - |
| As-ME (Plant Extract) | DPPH | 92.69 | - | - |
| As-ME (Plant Extract) | β-carotene-linoleic acid | 9.96 | - | - |
III. Modulation of Cellular Signaling Pathways
Emerging evidence suggests that pyrocatechol can influence key cellular signaling pathways involved in inflammation and cell proliferation. These findings open avenues for investigating this compound as a modulator of these pathways in various disease models.
Inhibition of the NF-κB Signaling Pathway
Pyrocatechol has been shown to suppress the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[8][9][10] This inhibition is mediated, at least in part, by the activation of the Nrf2 antioxidant response pathway.
Inhibition of the ERK2/c-Myc Signaling Pathway
Studies have demonstrated that pyrocatechol can directly target and inhibit Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the MAPK/ERK pathway.[11][12][13] This inhibition leads to reduced phosphorylation and subsequent degradation of the oncoprotein c-Myc, which plays a crucial role in cell cycle progression and proliferation.
IV. Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using a β-glucosidase.[14][15][16]
Materials:
-
Pyrocatechol
-
D-Glucose
-
β-Glucosidase (e.g., from almonds)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: Dissolve pyrocatechol and a molar excess of D-glucose in the phosphate buffer in a reaction vessel.
-
Enzyme Addition: Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a set period (e.g., 24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Stop the reaction by heating the mixture (e.g., 90°C for 5 minutes) to denature the enzyme.
-
Extraction: Cool the mixture and extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extract and purify the this compound using silica gel column chromatography with a suitable solvent system.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Tyrosinase Inhibition Assay
This protocol outlines a common method for determining the tyrosinase inhibitory activity of a compound using L-DOPA as a substrate.[1][2][3][17][18]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO, then diluted in buffer).
-
-
Assay in 96-well Plate:
-
Add a specific volume of the phosphate buffer to each well.
-
Add a volume of the test compound solution or positive control to the respective wells.
-
Add a volume of the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiate Reaction: Add a volume of the L-DOPA solution to all wells to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Calculate Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance of the reaction with the test compound.
-
-
Determine IC50: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
This protocol describes the procedure for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the DPPH radical.[5][19][20][21]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
-
Assay in 96-well Plate:
-
Add a specific volume of the test compound solution or positive control to the respective wells.
-
Add a volume of the DPPH solution to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.
-
Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(A_blank - A_sample) / A_blank] * 100
-
Where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determine IC50: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[22][23]
Conclusion
This compound holds considerable promise for various biochemical applications, primarily as a tyrosinase inhibitor and an antioxidant. While direct quantitative data for this specific compound is limited, the extensive research on related catechol derivatives provides a strong foundation for its further investigation. The detailed protocols provided herein offer a starting point for researchers to explore the biochemical properties of this compound and its potential therapeutic and industrial applications. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 21. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrocatechol Monoglucoside as a Glycosidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside stands as a valuable chromogenic substrate for the sensitive detection and characterization of β-glucosidase activity. The enzymatic hydrolysis of this substrate by β-glucosidases yields glucose and pyrocatechol. The liberation of pyrocatechol, which can be readily oxidized to form a colored product, provides a straightforward and continuous spectrophotometric assay for enzyme activity. This characteristic makes pyrocatechol monoglucoside a useful tool in various research and development applications, including enzyme inhibitor screening, the study of glycosidase kinetics, and the quality control of enzyme preparations.
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.[1] These enzymes are pivotal in a myriad of biological processes, including cellulose (B213188) degradation, host-pathogen interactions, and glycoprotein (B1211001) processing. Consequently, the study of glycosidases and their inhibitors is of significant interest in biofuel production, food technology, and the development of therapeutics for diseases such as diabetes, influenza, and cancer.
These application notes provide a comprehensive overview of the use of this compound as a substrate for glycosidases, complete with detailed experimental protocols and data presentation guidelines.
Principle of the Assay
The enzymatic assay using this compound is based on the cleavage of the β-glycosidic bond by a β-glucosidase. This reaction releases pyrocatechol, which in the presence of an oxidizing agent (such as periodate (B1199274) or atmospheric oxygen at alkaline pH), is converted to a colored product, typically an o-quinone derivative.[2] The rate of color formation is directly proportional to the β-glucosidase activity and can be monitored spectrophotometrically. The absorbance of pyrocatechol itself is around 280 nm, and its oxidation can lead to products with absorbance at different wavelengths.[3][4]
Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for β-glucosidases.[1][5]
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of β-glucosidase activity, which is relevant for drug discovery.
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Quality Control: Assessing the activity and purity of β-glucosidase preparations in industrial and research settings.
-
Biological Sample Analysis: Measuring β-glucosidase activity in cell lysates, tissue homogenates, and other biological fluids.
Data Presentation
Quantitative data from glycosidase activity assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for presenting kinetic data for various β-glucosidases with different substrates.
Table 1: Kinetic Parameters of β-Glucosidases with Various Substrates
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | - | - | [6] |
| Trichoderma reesei QM 9414 | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | - | - | [6] |
| Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | - | - | [6] |
| White Rot Fungi (A. auricula-1120) | p-Nitrophenyl β-D-glucopyranoside | 0.00047 | 0.21 - 9.63 (µ g/min ) | 3.5 - 5.0 | 60 - 70 | [5] |
| White Rot Fungi (L. edodes-7) | p-Nitrophenyl β-D-glucopyranoside | 0.719 | 0.21 - 9.63 (µ g/min ) | 3.5 - 5.0 | 60 - 70 | [5] |
| Human Liver Cytosolic β-Glucosidase | Octyl β-D-glucoside (K_i_) | 0.01 | - | - | - | [7] |
| Placental Lysosomal Glucocerebrosidase | Octyl β-D-glucoside (K_i_) | 1.49 | - | - | - | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for β-Glucosidase Activity
This protocol details a continuous spectrophotometric assay to determine β-glucosidase activity using this compound.
Materials:
-
This compound
-
β-glucosidase enzyme solution
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium periodate (NaIO₄) solution (10 mM)
-
Microplate reader or spectrophotometer
-
96-well microplate (clear, flat-bottom)
-
Pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare a series of dilutions of the enzyme solution in cold assay buffer.
-
Prepare a fresh solution of sodium periodate in water.
-
-
Assay Setup:
-
Add 50 µL of sodium phosphate buffer to each well of the microplate.
-
Add 25 µL of the this compound solution to each well.
-
For the blank wells, add 25 µL of the assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the enzyme solution to the sample wells.
-
Immediately after adding the enzyme, add 10 µL of the sodium periodate solution to all wells to initiate color development of the released pyrocatechol.
-
Mix the contents of the wells gently.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at an appropriate wavelength for the oxidized pyrocatechol product (e.g., 410-420 nm) every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity (v₀).
-
Calculate the enzyme activity using the molar extinction coefficient of the oxidized pyrocatechol.
-
Protocol 2: Determination of K_m_ and V_max_
This protocol describes how to determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) of a β-glucosidase using this compound.
Procedure:
-
Substrate Concentration Gradient:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected K_m_).
-
-
Enzyme Concentration:
-
Use a fixed, non-saturating concentration of the β-glucosidase enzyme for all reactions.
-
-
Assay Performance:
-
Follow the procedure outlined in Protocol 1 for each substrate concentration.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear phase of the absorbance vs. time plot.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic hydrolysis of this compound by β-glucosidase.
Experimental Workflow for Glycosidase Assay
Caption: A typical workflow for a glycosidase activity assay.
General Role of Glycosidases in Cellular Processes
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 6. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrocatechol Monoglucoside in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a derivative of pyrocatechol (catechol), a compound found in various natural sources and known for its diverse biological activities. While research on pyrocatechol is extensive, studies specifically investigating pyrocatechol monoglucoside in drug discovery are emerging. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially improving its solubility, bioavailability, and target specificity, making it an interesting candidate for therapeutic development.
These application notes provide a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its putative anti-inflammatory, antioxidant, and anticancer activities, largely extrapolated from the known effects of its aglycone, pyrocatechol. Detailed experimental protocols are provided to guide researchers in evaluating its therapeutic potential.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water and polar organic solvents. | General knowledge |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | [1] |
Potential Therapeutic Applications and Mechanism of Action
Based on the activities of its aglycone, pyrocatechol, this compound is hypothesized to be a promising candidate for the following therapeutic areas:
-
Anti-inflammatory Agent: Pyrocatechol has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway.[2]
-
Antioxidant: The catechol structure is a well-known scavenger of reactive oxygen species (ROS), and pyrocatechol has demonstrated significant antioxidant activity.
-
Anticancer Agent: Pyrocatechol has been observed to inhibit the growth of various cancer cell lines, potentially through the inhibition of signaling pathways such as the ERK/c-Myc pathway.[2][3]
The glycosylation of pyrocatechol may influence its mechanism of action. The glucose moiety could facilitate cellular uptake via glucose transporters or be cleaved by glycosidases at the target site, releasing the active pyrocatechol aglycone.
Experimental Protocols
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is designed to assess the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[4][5][6][7]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Data Presentation:
| Compound | DPPH IC₅₀ (µg/mL) |
| This compound | Hypothetical Value |
| Ascorbic Acid (Positive Control) | Known Value |
| Pyrocatechol | Literature Value |
Note: IC₅₀ values for this compound are to be determined experimentally.
Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: NF-κB Reporter Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate and transfect with the NF-κB luciferase reporter plasmid.
-
After 24 hours, pretreat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[8][9][10][11][12]
-
Normalize the firefly luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
Data Presentation:
| Treatment | NF-κB Luciferase Activity (Fold Change) |
| Control | 1.0 |
| LPS (1 µg/mL) | Expected Increase |
| LPS + this compound (1 µM) | Hypothetical Value |
| LPS + this compound (10 µM) | Hypothetical Value |
| LPS + this compound (50 µM) | Hypothetical Value |
| LPS + Parthenolide (Positive Control) | Known Inhibition |
Note: Fold change values are to be determined experimentally.
Inhibition of the NF-κB signaling pathway.
Anticancer Activity: Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[13][14][15][16][17]
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) after 48h |
| HCT-116 | Hypothetical Value |
| HepG2 | Hypothetical Value |
| MCF-7 | Hypothetical Value |
| Doxorubicin (Positive Control) | Known Value |
Note: IC₅₀ values are to be determined experimentally.
Potential anticancer mechanism of action.
Disclaimer
The biological activities and experimental protocols described in these application notes for this compound are largely extrapolated from published data on its aglycone, pyrocatechol. Direct experimental evidence for the biological effects and optimal assay conditions for this compound is limited. Researchers should consider these protocols as a starting point and optimize them based on their specific experimental setup and objectives. The hypothetical data presented in the tables is for illustrative purposes only and must be determined experimentally.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. bowdish.ca [bowdish.ca]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-cancer activities of glycosides and glycoconjugates of diterpenoid isosteviol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Formulation of Pyrocatechol Monoglucoside for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside with potential applications in various fields of biomedical research. As a derivative of pyrocatechol, it is investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. A critical step in evaluating its efficacy and pharmacokinetic profile in vivo is the development of a stable, safe, and effective formulation. This document provides detailed application notes and protocols for the formulation, administration, and analysis of pyrocatechol monoglucoside in preclinical animal models.
Formulation Development and Vehicle Selection
The formulation of this compound for in vivo studies requires careful consideration of its physicochemical properties, particularly its solubility and stability. While the glycosidic moiety generally improves water solubility compared to the aglycone (pyrocatechol), organic co-solvents are often necessary to achieve the desired concentrations for dosing.
1.1. Key Considerations
-
Solubility: The primary challenge is to dissolve the compound at a concentration suitable for the intended dose and administration volume. A solubility assessment in various pharmaceutically acceptable vehicles is the first step.
-
Stability: Phenolic compounds can be susceptible to oxidation and pH-dependent degradation. Glucosylation can enhance stability, but it is crucial to assess the stability of the final formulation under storage and experimental conditions[1].
-
Toxicity of Vehicle: The chosen vehicle must be well-tolerated by the animal model at the administered volume and concentration. It is essential to include a vehicle-only control group in any experiment to account for potential effects of the formulation itself[2][3]. High concentrations of solvents like DMSO can cause local irritation or systemic toxicity[2][4].
-
Route of Administration: The choice of vehicle is highly dependent on the administration route. For instance, intravenous (IV) injections require sterile, isotonic solutions, whereas oral (PO) gavage allows for a wider range of suspension and oil-based vehicles.
1.2. Recommended Vehicle Components
A multi-component vehicle system is often employed to solubilize compounds for in vivo research. Below is a summary of common components.
| Component Type | Example | Purpose & Considerations |
| Aqueous Buffer | Saline (0.9% NaCl), PBS | Primary liquid base. Ensures isotonicity for parenteral routes. |
| Co-Solvent | DMSO, PEG300, PEG400, Propylene Glycol | To dissolve lipophilic or poorly water-soluble compounds[2]. Final DMSO concentration should typically be kept low (<10%, ideally <1%). |
| Surfactant/Solubilizer | Tween 80, Poloxamer 188, Solutol HS 15 | To increase solubility and prevent precipitation upon dilution in physiological fluids. |
| Complexing Agent | Cyclodextrins (e.g., SBE-β-CD) | To form inclusion complexes that enhance the aqueous solubility of the compound[5]. |
| Oil-Based Vehicle | Corn oil, Sesame oil | Primarily for oral or subcutaneous administration of highly lipophilic compounds[2]. |
1.3. Protocol: Preparation of a Standard Solubilizing Vehicle
This protocol describes the preparation of a widely used vehicle for preclinical studies, suitable for intraperitoneal (IP), intravenous (IV), or oral (PO) administration, depending on the final dilution and sterility. An example formulation is 5% DMSO, 30% PEG300, and 5% Tween 80 in saline[6].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Based on the desired final concentration and total volume, calculate the amount of each component. For example, to prepare 10 mL of a 2 mg/mL working solution:
-
Total drug needed: 20 mg.
-
Vehicle composition: 5% DMSO (0.5 mL), 30% PEG300 (3.0 mL), 5% Tween 80 (0.5 mL), 60% Saline (6.0 mL).
-
-
Dissolve the Compound:
-
Weigh 20 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 0.5 mL of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. This creates the initial stock solution.
-
-
Add Co-solvents and Surfactants:
-
Add 3.0 mL of PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Add 0.5 mL of Tween 80. Vortex again until the solution is clear.
-
-
Add Aqueous Component:
-
Slowly add the 6.0 mL of sterile saline (or PBS) to the mixture while vortexing. Add the aqueous phase gradually to prevent precipitation of the compound.
-
If the solution becomes cloudy, gentle warming (to 37°C) or sonication may help to clarify it.
-
-
Final Check & Storage:
-
Inspect the final solution to ensure it is clear and free of particulates.
-
For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 4°C. Confirm stability before use.
-
In Vivo Administration Protocols
The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound[7][8].
2.1. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study involving formulation and administration.
2.2. Recommended Administration Parameters for Mice
The following table provides guidelines for common administration routes in adult mice. Volumes should be kept as low as possible to avoid adverse effects[9].
| Route | Abbreviation | Max Volume | Needle Gauge |
| Intravenous (tail vein) | IV | 0.2 mL | 27-30 G |
| Intraperitoneal | IP | 2.0 mL | 25-27 G |
| Subcutaneous | SC | 2.0 mL | 25-27 G |
| Intramuscular | IM | 0.05 mL | 25-27 G |
| Oral (gavage) | PO | 1.0 mL | 18-22 G (feeding tube) |
Table adapted from institutional animal care and use guidelines.[9]
2.3. Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared formulation of this compound
-
Appropriate size mouse
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin over its neck and shoulders.
-
Locate Injection Site: The injection should be administered in the lower right or left abdominal quadrant. This avoids puncturing the bladder (in the center) or the cecum (on the left side).
-
Perform Injection:
-
Tilt the mouse slightly, with the head pointing downwards.
-
Insert the needle at a 15-30 degree angle into the selected quadrant.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a colored fluid appears, discard the syringe and prepare a new injection.
-
If aspiration is clear, slowly inject the calculated volume of the formulation.
-
-
Withdraw and Monitor: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Bioanalysis and Pharmacokinetics
After administration, quantifying the concentration of this compound and its potential metabolites (like pyrocatechol) in biological matrices is essential for understanding its pharmacokinetic profile.
3.1. Sample Processing
-
Blood: Collect blood at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Tissues: Harvest tissues, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C. Tissues will require homogenization before extraction.
3.2. Analytical Method High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of small molecules in complex biological matrices[10][11].
-
Extraction: A protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction step is typically used to remove proteins and interfering substances from plasma or tissue homogenates.
-
Chromatography: A C18 reverse-phase column is often suitable for separating the compound from endogenous matrix components.
-
Detection: Mass spectrometry provides high selectivity and sensitivity for detection and quantification.
3.3. Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area Under the Curve (plasma concentration vs. time); represents total drug exposure. |
| t1/2 | Half-life; the time required for the plasma concentration to decrease by half. |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation (requires IV data for comparison). |
Potential Signaling Pathways
Phenolic compounds, including those with a catechol structure, are known to exert their biological effects by modulating various intracellular signaling pathways, particularly those related to inflammation and oxidative stress. Acteoside, another catechol-containing glycoside, has been shown to influence pathways like NF-κB and MAPK[12].
4.1. Hypothesized Modulation of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. It is hypothesized that this compound may inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Quantitative determination of phenol and pyrocatechol in the whole blood by high performance liquid chromatography - Ulanova - Hygiene and Sanitation [journals.eco-vector.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrocatechol Monoglucoside in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a chromogenic substrate valuable for the study of β-glucosidase activity. Upon enzymatic cleavage of the β-glucosidic bond, it releases glucose and pyrocatechol. The liberated pyrocatechol can be readily detected and quantified, making this substrate a useful tool for investigating enzyme kinetics, screening for inhibitors, and characterizing the activity of β-glucosidases from various sources. β-Glucosidases are ubiquitous enzymes that play crucial roles in various biological processes, including cellulose (B213188) degradation, activation of phytohormones in plants, and metabolism of glycolipids in mammals.[1][2][3] Dysregulation of human β-glucosidase activity has been implicated in diseases such as Gaucher's disease and cancer, making these enzymes attractive targets for drug development.[4][5]
This document provides detailed application notes and protocols for the use of pyrocatechol monoglucoside in the study of β-glucosidase kinetics.
Principle of the Assay
The enzymatic assay for β-glucosidase using this compound is based on the measurement of the reaction product, pyrocatechol. The reaction is as follows:
This compound + H₂O --(β-Glucosidase)--> Pyrocatechol + D-Glucose
The rate of pyrocatechol formation is directly proportional to the β-glucosidase activity. Pyrocatechol can be quantified spectrophotometrically, typically after a color development step.
Data Presentation
Table 1: Kinetic Parameters of β-Glucosidase with Various Aromatic Glucoside Substrates
While specific kinetic data for this compound is not extensively published, the following table provides a reference for the kinetic parameters of β-glucosidase from different sources with the commonly used chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), and other aromatic glucosides. These values can serve as a benchmark when determining the kinetic constants for this compound.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [6] |
| Trichoderma reesei QM 9414 | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | [6] |
| Guinea Pig Liver Cytosol | L-picein | 0.88 | 5.29 x 10⁵ units/mg protein | [7] |
| Almond | Prunasin (B192207) | 1.1 | 5.24 x 10⁶ units/mg protein | [7] |
| White Rot Fungi (A. auricular) | p-Nitrophenyl-β-D-glucopyranoside | 0.00047 | - | [8] |
| White Rot Fungi (L. edodes) | p-Nitrophenyl-β-D-glucopyranoside | 0.719 | - | [8] |
Note: V_max_ values can vary significantly based on enzyme purity and assay conditions.
Experimental Protocols
Protocol 1: Determination of β-Glucosidase Activity using a Continuous Spectrophotometric Assay
This protocol is adapted from established methods for chromogenic β-glucosidase substrates.[7][9] It relies on the direct detection of the released pyrocatechol, which exhibits a change in absorbance upon formation.
Materials:
-
This compound
-
β-Glucosidase enzyme solution
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0 or 50 mM Phosphate Buffer, pH 7.0)[10]
-
Spectrophotometer capable of measuring absorbance in the UV range (a wavelength scan of pyrocatechol in the chosen buffer is recommended to determine the optimal wavelength for monitoring its appearance).
-
96-well clear bottom microplate (for high-throughput screening) or quartz cuvettes.
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be varied to determine kinetic parameters. A starting range of 0.1 mM to 10 mM is recommended.
-
Equilibrate all reagents to the desired reaction temperature (e.g., 25°C or 37°C).
-
Set up the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:
-
180 µL of this compound solution (at various concentrations).
-
Add 20 µL of the β-glucosidase enzyme solution to initiate the reaction. The enzyme concentration should be optimized to ensure a linear reaction rate for the desired time course.
-
-
Immediately start monitoring the change in absorbance at the predetermined optimal wavelength for pyrocatechol. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of reaction is proportional to the change in absorbance per unit time.
-
To determine the molar extinction coefficient of pyrocatechol , prepare a standard curve with known concentrations of pyrocatechol in the assay buffer at the chosen wavelength. This will allow conversion of the rate from ΔAbs/min to µmol/min.
-
For kinetic parameter determination , repeat steps 3-5 with a range of this compound concentrations. Plot the initial velocity (v₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Protocol 2: End-Point Assay for β-Glucosidase Activity
This protocol is suitable when a continuous reading spectrophotometer is not available or for high-throughput screening of multiple samples. The reaction is stopped at a specific time point, and the product is then quantified.
Materials:
-
Same as Protocol 1.
-
Stop Solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8 or 1 M Sodium Carbonate).[10]
Procedure:
-
Prepare reaction mixtures as described in Protocol 1 (steps 1-3) in separate tubes or wells of a microplate.
-
Incubate the reactions at the desired temperature for a fixed period (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of the Stop Solution. The alkaline pH will denature the enzyme and enhance the color of the phenolate (B1203915) ion of pyrocatechol.
-
Measure the absorbance of the resulting solution at a wavelength appropriate for the pyrocatechol phenolate ion (typically around 400-420 nm; a wavelength scan is recommended).
-
Prepare a standard curve using known concentrations of pyrocatechol treated with the Stop Solution to determine the amount of product formed.
-
Calculate the enzyme activity based on the amount of pyrocatechol produced per unit time.
Mandatory Visualizations
Applications in Drug Development
The study of β-glucosidase kinetics using this compound is highly relevant to drug development for several reasons:
-
Target Validation: Understanding the kinetic behavior of a target enzyme is a crucial step in validating it for therapeutic intervention.
-
Inhibitor Screening: This assay provides a robust platform for high-throughput screening of chemical libraries to identify novel inhibitors of β-glucosidase.[11] Such inhibitors could be developed as drugs for various conditions.
-
Mechanism of Action Studies: Kinetic analysis can elucidate the mechanism of action of lead compounds (e.g., competitive, non-competitive, or uncompetitive inhibition), which is vital information for lead optimization.
-
Therapeutic Strategies:
-
Gaucher's Disease: This is a lysosomal storage disorder caused by a deficiency in acid β-glucosidase (glucocerebrosidase).[1][3] While enzyme replacement therapy is a standard treatment, small molecule chaperones that enhance enzyme activity are an area of active research.
-
Cancer Therapy: Elevated β-glucosidase activity has been observed in some cancers. Inhibition of β-glucosidase has been shown to sensitize breast cancer cells to chemotherapy by suppressing the PI3K/Akt/mTOR signaling pathway, which promotes cell growth and survival.[12] Therefore, β-glucosidase inhibitors could be developed as adjuvant therapies to overcome chemoresistance.[12]
-
Antiviral and Antidiabetic Agents: Glucosidase inhibitors are also being investigated for their potential as antiviral (e.g., for HIV) and antidiabetic drugs.[13][14]
-
Conclusion
This compound is a versatile substrate for the kinetic characterization of β-glucosidases. The protocols outlined in this document provide a framework for determining enzyme activity and kinetic parameters. The insights gained from such studies are valuable for fundamental enzymology research and have significant implications for the development of novel therapeutics targeting β-glucosidase-related diseases.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic properties, functional attributes and industrial applications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 4. Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21) | Helier Scientific ltd [helierscientific.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous spectrophotometric assays for beta-glucosidases acting on the plant glucosides L-picein and prunasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 9. Direct and continuous spectrophotometric assay of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. β-Glucosidase inhibition sensitizes breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pyrocatechol (B87986) monoglucoside synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the chemical or enzymatic synthesis of pyrocatechol monoglucoside.
Issue 1: Low or No Yield of this compound in Koenigs-Knorr Reaction
Question: I am attempting to synthesize this compound using the Koenigs-Knorr reaction, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low yields in the Koenigs-Knorr reaction are a common issue.[1] Several factors could be contributing to this problem. Here is a systematic troubleshooting guide:
-
Moisture Contamination: The Koenigs-Knorr reaction is highly sensitive to moisture. Water can hydrolyze the glycosyl halide donor and deactivate the promoter.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Inactive Promoter: The silver salt promoter (e.g., silver carbonate, silver oxide) is crucial for activating the glycosyl halide.
-
Poor Quality Glycosyl Halide: The stability of the acetobromoglucose (or other glycosyl halide) is critical.
-
Solution: Use freshly prepared glycosyl halide. Over time, it can decompose, leading to lower yields.
-
-
Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and the stability of the reactants.
-
Solution: The reaction is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating might be necessary. Conversely, if side reactions are prevalent, cooling the reaction mixture might be beneficial.
-
-
Steric Hindrance: While pyrocatechol is a relatively small molecule, steric hindrance can still play a role, especially if bulky protecting groups are used on the sugar.
-
Solution: Ensure that the protecting groups on the glucose donor are appropriate. Acetyl groups are commonly used and generally provide good anchimeric assistance, leading to the formation of the 1,2-trans glycoside.[2]
-
Issue 2: Formation of Multiple Products (Monoglucoside, Diglucoside, and Other Byproducts)
Question: My reaction is producing a mixture of this compound, what appears to be a diglucoside, and other unidentifiable byproducts. How can I improve the regioselectivity for the monoglucoside?
Answer:
Controlling regioselectivity is a key challenge in the glycosylation of polyhydroxylated phenols like pyrocatechol. The two hydroxyl groups of pyrocatechol have similar reactivity, which can lead to the formation of both mono- and di-glucosides.
-
Control of Stoichiometry: The molar ratio of pyrocatechol to the glycosyl donor is a critical parameter.
-
Solution: To favor the formation of the monoglucoside, use an excess of pyrocatechol relative to the glycosyl donor. A molar ratio of 2:1 or even 3:1 (pyrocatechol:glycosyl donor) can significantly increase the yield of the desired monoglycoside.
-
-
Enzymatic Synthesis for Regioselectivity: Enzymes, particularly certain glycosyltransferases, can offer high regioselectivity.
-
Solution: Consider using an enzymatic approach. Glucansucrases from various bacterial strains have been shown to glucosylate catechol, and these enzymes often exhibit a preference for one hydroxyl group over the other.[4] However, it's important to note that some enzymes might still produce a mixture of products.[5][6]
-
-
Purification of the Monoglucoside: If the formation of the diglucoside cannot be completely avoided, efficient purification is necessary.
-
Solution: Column chromatography is the most common method for separating monoglucosides from diglucosides and other byproducts. Silica (B1680970) gel is a common stationary phase. The polarity difference between the mono- and di-glucoside allows for their separation. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol (B129727), can be effective. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.
-
Issue 3: Low Yield in Enzymatic Synthesis of this compound
Question: I am using a β-glucosidase for the enzymatic synthesis of this compound, but the yield is very low. What factors should I optimize?
Answer:
Enzymatic glycosylation is a promising green alternative to chemical synthesis, but several factors can limit the yield.
-
Enzyme Inhibition: High concentrations of the substrate (pyrocatechol) can inhibit the activity of the enzyme. It has been reported that catechol concentrations higher than 200-400 mM can inhibit some glucansucrases.[4]
-
Solution: Optimize the concentration of pyrocatechol in the reaction mixture. Start with a lower concentration and gradually increase it to find the optimal balance between substrate availability and enzyme inhibition.
-
-
Hydrolysis vs. Transglycosylation: β-glucosidases are hydrolases by nature, and in aqueous solutions, the hydrolysis of the glycosidic bond is the favored reaction. The desired transglycosylation (synthesis) is often a minor reaction.
-
Solution: To shift the equilibrium towards synthesis, the reaction can be carried out in a system with low water activity. This can be achieved by using a high concentration of substrates or by adding organic co-solvents.
-
-
Choice of Enzyme: The choice of β-glucosidase is crucial. Different enzymes will have different affinities for pyrocatechol as an acceptor molecule and varying transglycosylation efficiencies.
-
Solution: Screen different β-glucosidases from various sources (e.g., almonds, different microbial strains) to find one that is efficient for the glycosylation of pyrocatechol.
-
-
Reaction Conditions: pH and temperature are critical parameters for enzyme activity and stability.
-
Solution: Optimize the pH and temperature for the specific β-glucosidase being used. The optimal conditions are usually provided by the enzyme supplier or can be found in the literature for that specific enzyme.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: The yield can vary significantly depending on the method and the optimization of the reaction conditions. For the Koenigs-Knorr reaction, yields can range from moderate to good, but are often lowered by side reactions and purification losses. For enzymatic synthesis, the yields can also vary widely, with some reports showing high conversion rates under optimized conditions.
Q2: How can I confirm that I have synthesized this compound?
A2: The product can be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and to get a preliminary idea of the number of products formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structure elucidation. The NMR spectra will show characteristic signals for both the pyrocatechol and the glucose moieties, and the coupling constants can confirm the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: Is it possible to selectively synthesize the 1-O-glucoside or the 2-O-glucoside of pyrocatechol?
A3: Achieving high regioselectivity between the two hydroxyl groups of pyrocatechol is challenging with chemical methods without the use of protecting groups. Enzymatic methods may offer better regioselectivity, as the enzyme's active site can favor the glycosylation of one hydroxyl group over the other. Screening different enzymes would be the best approach to find one with high regioselectivity.
Q4: What are the common byproducts in the Koenigs-Knorr synthesis of this compound?
A4: Besides the desired monoglucoside and the potential for a diglucoside, other byproducts can include:
-
Unreacted starting materials (pyrocatechol and the sugar donor).
-
Hydrolyzed sugar donor (if moisture is present).
-
Orthoesters, which can form as a byproduct of the Koenigs-Knorr reaction.
-
Products from the decomposition of the glycosyl halide.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Koenigs-Knorr Reaction | Enzymatic Synthesis (β-Glucosidase) |
| Principle | Chemical synthesis using a glycosyl halide and a promoter. | Biocatalytic synthesis using an enzyme to form the glycosidic bond. |
| Typical Yield | Moderate to Good (highly dependent on conditions). | Variable (dependent on enzyme and conditions). |
| Regioselectivity | Generally low, can produce a mixture of mono- and di-glucosides. | Can be high, depending on the enzyme's specificity. |
| Reaction Conditions | Anhydrous, often at room temperature, requires a promoter (e.g., silver salts). | Aqueous buffer, specific pH and temperature for the enzyme. |
| Advantages | Well-established method, applicable to a wide range of substrates. | Milder reaction conditions, potentially higher regioselectivity, environmentally friendly. |
| Disadvantages | Requires stoichiometric amounts of expensive and/or toxic promoters, sensitive to moisture, can produce byproducts. | Enzyme can be expensive, substrate inhibition can occur, hydrolysis can be a competing reaction. |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Synthesis of this compound (Illustrative)
This is a general protocol and should be optimized for specific laboratory conditions.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a solution of pyrocatechol (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add freshly activated molecular sieves (4 Å).
-
Addition of Promoter: Add silver(I) carbonate (1.5 equivalents).
-
Addition of Glycosyl Donor: Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) in anhydrous DCM to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with DCM.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to separate the desired this compound from unreacted pyrocatechol, the diglucoside, and other byproducts.
-
Deprotection: The acetyl protecting groups on the glucose moiety can be removed by treating the purified product with a catalytic amount of sodium methoxide (B1231860) in methanol (Zemplén deacetylation).
Protocol 2: General Procedure for Enzymatic Synthesis of this compound (Illustrative)
This protocol is a general guideline and requires optimization for the specific enzyme used.
-
Enzyme Solution: Prepare a solution of β-glucosidase in a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) at the optimal pH for the enzyme.
-
Substrate Solution: In a separate vessel, dissolve pyrocatechol and a glucose donor (e.g., glucose or a disaccharide like sucrose (B13894) for transglucosylation) in the same buffer.
-
Reaction: Add the enzyme solution to the substrate solution. The reaction is typically carried out with gentle agitation at the optimal temperature for the enzyme (e.g., 30-50°C).
-
Monitoring: Monitor the formation of the product over time using HPLC or TLC.
-
Termination: Once the reaction has reached the desired conversion, inactivate the enzyme by heating or by adding an organic solvent like ethanol.
-
Purification: Remove the denatured enzyme by centrifugation or filtration. The supernatant containing the this compound can then be purified using column chromatography (e.g., on silica gel or a reversed-phase column) to separate the product from unreacted substrates and byproducts.
Visualizations
Caption: Workflow for Koenigs-Knorr synthesis of this compound.
Caption: Workflow for enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Koenigs-Knorr Synthesis [drugfuture.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Helferich method - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymic glucosylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymic glucosylation of phenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrocatechol (B87986) monoglucoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and handling of pyrocatechol monoglucoside.
FAQ 1: What are the most common impurities found in crude this compound?
Common impurities depend on the source of the material (synthesis or natural extraction).
-
Synthetic Route: Impurities may include unreacted pyrocatechol, protected glucose derivatives, residual coupling reagents, and potentially the alpha-anomer if the synthesis is not stereospecific. Incomplete deprotection can also lead to partially protected glucoside impurities.
-
Natural Product Extraction: Co-extraction of other structurally similar phenolic glucosides, flavonoids, and pigments is a common issue. The complexity of the plant matrix can introduce a wide variety of contaminants.
Troubleshooting Table for Impurity Removal
| Impurity Type | Recommended Purification Step | Key Considerations |
| Unreacted Pyrocatechol | Normal Phase Chromatography or Aqueous/Organic Extraction | Pyrocatechol is significantly less polar than its glucoside. |
| Other Phenolic Glucosides | Reversed-Phase HPLC | Gradient elution is often necessary to resolve compounds with similar polarities. |
| Pigments and Highly Non-polar Compounds | Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) | Can be used as a preliminary clean-up step before HPLC. |
| Alpha-Anomer | Chiral Chromatography or careful optimization of Reversed-Phase HPLC | Separation can be challenging; consider enzymatic conversion if applicable. |
FAQ 2: I am observing low yield after my purification process. What are the potential causes and solutions?
Low recovery of this compound can stem from several factors throughout the workflow.
-
Inefficient Extraction: The initial extraction from the source material may be incomplete. For natural products, ensure the plant material is finely ground and consider using techniques like sonication to improve extraction efficiency. A common solvent system for polar glycosides is a mixture of methanol (B129727) and water.
-
Compound Instability: The O-glycosidic bond can be susceptible to hydrolysis under strong acidic or basic conditions. Phenolic compounds can also degrade in the presence of light, high temperatures, and oxygen. It is advisable to work with protected samples where possible and to store extracts and purified fractions at low temperatures in the dark.
-
Column Overload in Chromatography: Injecting too much crude material onto an HPLC column can lead to poor separation and apparent yield loss.
-
Irreversible Adsorption: Highly active stationary phases in chromatography can sometimes lead to irreversible binding of the target compound.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for addressing low purification yields.
FAQ 3: My HPLC chromatogram shows poor peak shape (tailing or broadening) for this compound. How can I improve this?
Poor peak shape is a common issue in liquid chromatography and can be caused by several factors.
-
Column Overload: As mentioned previously, injecting too much sample can lead to peak distortion.
-
Secondary Interactions: The phenolic hydroxyl groups can interact with residual silanols on silica-based columns, leading to peak tailing. Adding a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can suppress this interaction.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyls, which in turn influences peak shape. Buffering the mobile phase may be necessary.
-
Column Degradation: The column itself may be deteriorating. A guard column can help extend the life of the analytical or preparative column.
FAQ 4: How can I confirm the stability of my this compound during purification and storage?
Stability is crucial for obtaining a pure and reliable product.
-
pH Stability: The stability of phenolic glycosides can be pH-dependent. It is generally recommended to maintain a slightly acidic to neutral pH to prevent hydrolysis of the glycosidic bond and ionization of the phenol.
-
Temperature and Light Sensitivity: Phenolic compounds can be sensitive to thermal degradation and photodegradation. It is best to perform purification steps at room temperature or below and to protect solutions from direct light.[1] For long-term storage, keeping the purified compound as a solid at -20°C or below is advisable.
-
Oxidative Stability: The pyrocatechol moiety is susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can minimize oxidative degradation, especially if the purification process is lengthy.
Experimental Protocols
Protocol 1: General Extraction of Phenolic Glucosides from Plant Material
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction: Macerate the powdered material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours.
-
Filtration: Filter the extract through cheesecloth and then a 0.45 µm filter to remove particulate matter.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure at a temperature below 40°C to remove the methanol.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain the crude phenolic glycoside mixture.
Protocol 2: Reversed-Phase HPLC Purification of this compound
This protocol provides a general starting point for purification. Optimization will be required based on the specific impurity profile.
-
Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size for preparative scale).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 4 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions).
-
Detection: UV at 280 nm.
-
Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to assess the separation before scaling up.
Purification Workflow Diagram
References
pyrocatechol monoglucoside stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pyrocatechol (B87986) monoglucoside in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of pyrocatechol monoglucoside is turning brown. What is causing this discoloration?
A1: The browning of your solution is likely due to the oxidation of the pyrocatechol moiety.[1][2] Pyrocatechol and its derivatives are susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions. This process can lead to the formation of colored quinone-type compounds and subsequent polymerization. To minimize this, it is recommended to use deoxygenated solvents, protect the solution from light, and consider the use of antioxidants or chelating agents.
Q2: I'm observing a decrease in the concentration of this compound in my acidic aqueous solution over time. What is the likely cause?
A2: The decrease in concentration is most likely due to the acid-catalyzed hydrolysis of the glycosidic bond.[3] This is a common degradation pathway for phenolic glucosides, where the bond linking the pyrocatechol and glucose molecules is cleaved in the presence of acid. The rate of this hydrolysis is dependent on both pH and temperature, with lower pH values and higher temperatures accelerating the degradation.
Q3: At what pH is this compound most stable?
A3: Based on data from structurally similar phenolic glucosides like arbutin (B1665170), this compound is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 5-7.[4] Under strongly acidic (pH < 4) or alkaline (pH > 9) conditions, the rate of hydrolysis of the glycosidic bond is likely to increase significantly.
Q4: Can I heat my aqueous solution of this compound to aid dissolution?
A4: While gentle heating may aid in dissolution, prolonged exposure to high temperatures should be avoided. Elevated temperatures can significantly accelerate both the hydrolysis of the glycosidic bond and the oxidation of the pyrocatechol ring, leading to the degradation of your compound. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: What are the expected degradation products of this compound in an aqueous solution?
A5: The primary degradation products are expected to be pyrocatechol and glucose, resulting from the hydrolysis of the glycosidic bond.[5] Additionally, under oxidative conditions, the pyrocatechol moiety can be further oxidized to form various quinones and other colored byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the pyrocatechol ring. | - Prepare solutions using deoxygenated water.- Protect the solution from light by using amber vials or covering with aluminum foil.- Work under an inert atmosphere (e.g., nitrogen or argon).- Consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the solution. |
| Loss of Compound Potency (Decreased Concentration) | Hydrolysis of the glycosidic bond. | - Maintain the pH of the aqueous solution within the optimal stability range (ideally pH 5-7).- Avoid strongly acidic or alkaline conditions.- Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.- Prepare solutions fresh whenever possible. |
| Precipitation in Solution | Exceeding the solubility limit or degradation leading to less soluble products. | - Ensure the concentration is within the known solubility limits.- If degradation is suspected, analyze the precipitate to identify its composition.- Consider using a co-solvent if appropriate for your application, after verifying its compatibility. |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions. | - Review all experimental parameters (pH, temperature, light exposure) and optimize for stability.- Run control experiments to assess the stability of this compound under your specific assay conditions.- Quantify the compound at the beginning and end of the experiment to determine the extent of degradation. |
Quantitative Stability Data (Proxy Data from Structurally Similar Phenolic Glucosides)
Since specific kinetic data for this compound is limited, the following tables provide stability data for arbutin and salicin (B1681394), which serve as useful proxies due to their structural similarities (a phenolic group linked to a glucose molecule).
Table 1: Effect of pH on the Stability of Arbutin in Aqueous Solution
| pH | Temperature (°C) | Storage Time | Stability | Degradation Product |
| 3 | 40 | 28 days | Relatively unstable | Hydroquinone |
| 5 | 40 | 28 days | Relatively stable | Not detected |
| 6-7 | Ambient | - | Good stability | Minimal decomposition |
| <4 or >9 | Ambient | - | Significant decomposition | Hydroquinone |
Data compiled from literature on arbutin stability studies.[4]
Table 2: Effect of Temperature on the Hydrolysis of Salicin in Aqueous Solution
| Temperature (°C) | pH | Observation |
| 80 | 2 | Significant increase in degradation. |
| 90 | < 1 | Maximum reactivity (hydrolysis). |
| Room Temperature | > 2 | Stable for over a year with no noticeable decomposition. |
Data based on studies of salicin hydrolysis.[3]
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies and should be adapted based on the specific properties of your compound and analytical methods.[6][7]
1. Objective: To identify the likely degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
HPLC with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Temperature-controlled oven
3. Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Store a portion at room temperature and another at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same temperature and time course as for acid hydrolysis.
-
Neutralize the samples before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store at room temperature and protect from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a sample of solid this compound in an oven at a temperature below its melting point (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples (protected from light) at the same temperature.
-
Analyze the exposed and control samples.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The method should be able to separate the intact this compound from all degradation products.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are readily detectable without being overly complex.
-
Characterize the major degradation products using techniques such as LC-MS and NMR.
Visualizations
Caption: Degradation pathway of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Pyrocatechol Monoglucoside Isomers
Welcome to the technical support center for the chromatographic separation of pyrocatechol (B87986) monoglucoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the High-Performance Liquid Chromatography (HPLC) separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrocatechol monoglucoside isomers challenging?
The primary challenge in separating this compound isomers, such as the 1-O-β-D-glucopyranoside and 2-O-β-D-glucopyranoside of pyrocatechol, lies in their high structural similarity. These positional isomers have identical molecular weights and very similar physicochemical properties, including polarity and pKa. This results in very similar interactions with both the stationary and mobile phases in reversed-phase HPLC, often leading to co-elution or poor resolution.
Q2: What is the most common cause of peak tailing for phenolic glucosides like pyrocatechol monoglucosides?
Peak tailing for phenolic compounds is frequently caused by secondary interactions between the phenolic hydroxyl groups and active sites on the HPLC column's stationary phase. In silica-based columns, residual silanol (B1196071) groups that are not perfectly end-capped can interact with the polar hydroxyl groups of the analyte, leading to this undesirable peak shape.
Q3: How does the mobile phase pH affect the separation of these isomers?
The pH of the mobile phase is a critical parameter. The phenolic hydroxyl groups of pyrocatechol have a specific pKa. If the mobile phase pH is close to this pKa, minor fluctuations can alter the ionization state of the molecule, leading to shifts in retention time and poor peak shape. It is generally recommended to buffer the mobile phase at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionization state and reproducible results. For phenolic compounds, a lower pH (e.g., 2.5-3.5) often suppresses the ionization of the hydroxyl groups and minimizes interactions with residual silanols on the stationary phase, resulting in improved peak shape.
Q4: Is a standard C18 column the best choice for separating these isomers?
While C18 columns are a common starting point for reversed-phase HPLC, they may not always provide the optimal selectivity for closely related isomers. Alternative stationary phases can offer different types of interactions that can enhance separation. For aromatic isomers like pyrocatechol monoglucosides, Phenyl-Hexyl columns can provide π-π interactions in addition to hydrophobic interactions, which can significantly improve resolution. Hydrophilic Interaction Chromatography (HILIC) can also be a powerful alternative for separating these polar compounds.
Q5: Can column temperature be used to optimize the separation?
Yes, column temperature is an important parameter for method optimization. Temperature affects the viscosity of the mobile phase and the kinetics of the interactions between the analyte and the stationary phase. While higher temperatures can lead to sharper peaks and shorter retention times, sometimes lowering the temperature can enhance the selectivity between closely related isomers, leading to better resolution. It is often beneficial to screen a range of temperatures (e.g., 25°C to 40°C in 5°C increments) to find the optimal condition.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Isomer Peaks
Poor resolution is the most common challenge in separating this compound isomers. The following workflow can help in systematically addressing this issue.
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Change Organic Modifier: If using acetonitrile (B52724), try methanol, or vice versa. The different solvent properties can alter selectivity. 2. Adjust Organic Modifier Percentage: A lower percentage of the organic solvent will increase retention times and may improve resolution. 3. Modify pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase to suppress ionization of the phenolic hydroxyls. |
| Suboptimal Stationary Phase | 1. Switch Column Chemistry: If a C18 column is not providing adequate separation, try a Phenyl-Hexyl column to introduce π-π interactions. 2. Consider HILIC: For these polar analytes, a HILIC column can provide an alternative separation mechanism and may yield better results. |
| Inadequate Gradient Program | 1. Shallow the Gradient: If using a gradient, decrease the slope across the elution range of the isomers. A slower change in mobile phase composition can significantly improve the separation of closely eluting peaks. |
| Non-optimal Column Temperature | 1. Screen Temperatures: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Sometimes a lower temperature can increase selectivity.[1] |
Issue 2: Peak Tailing
Peak tailing can compromise resolution and affect the accuracy of quantification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid to the mobile phase to protonate residual silanol groups and reduce their interaction with the analyte's hydroxyl groups. 2. Use an End-Capped Column: Ensure you are using a modern, high-quality, end-capped column to minimize the number of free silanol groups. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: Decrease the concentration of your sample. |
| Sample Solvent Incompatibility | 1. Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in your isocratic mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. |
| Extra-column Volume | 1. Minimize Tubing: Use short, narrow-bore tubing between the injector, column, and detector to reduce band broadening. 2. Check Fittings: Ensure all fittings are properly connected to avoid dead volumes. |
| Contaminated Column or Guard Column | 1. Replace Guard Column: If using a guard column, replace it. 2. Wash Column: Wash the analytical column according to the manufacturer's instructions. |
Experimental Protocols and Data
Protocol 1: HILIC Method for Isomer Separation
This method is adapted from a study that achieved baseline separation of α- and β-arbutin.[1][2][3]
Caption: A typical experimental workflow for the HILIC separation of glucoside isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Cyclobond I 2000 (amylose-based), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile/Water (92:8, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C (Not specified, assumed ambient) |
| Detection | UV at 284 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve samples in the mobile phase or a mixture of acetonitrile and water to a suitable concentration. If the sample matrix contains interfering biopolymers, precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is recommended.[1][2]
Example Data (Based on Arbutin (B1665170) Isomer Separation):
The following table illustrates the effect of mobile phase composition on the retention and resolution of α- and β-arbutin on a Cyclobond I 2000 column.[1][3]
| ACN/Water Ratio (v/v) | Retention Time α-arbutin (min) | Retention Time β-arbutin (min) | Resolution (Rs) |
| 90:10 | ~6.5 | ~7.2 | < 1.5 |
| 92:8 | ~7.8 | ~8.9 | > 1.5 (Baseline) |
| 94:6 | ~9.5 | ~11.0 | > 1.5 (Baseline) |
Note: These are approximate values based on published chromatograms and are intended for illustrative purposes.
Protocol 2: Reversed-Phase HPLC Method
This protocol is based on a common approach for analyzing arbutin in various samples.[4][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 200 x 4.6 mm |
| Mobile Phase | Methanol/Water (10:90, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Example Data (Based on Arbutin Isomer Separation):
Reversed-phase methods often struggle to fully resolve arbutin isomers.[1] The following table illustrates typical performance.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| α-arbutin | ~5.5 | < 1.5 (Partial Co-elution) |
| β-arbutin | ~5.8 | < 1.5 (Partial Co-elution) |
Note: This data is illustrative and highlights the common challenge of using standard reversed-phase methods for these types of isomers.
By leveraging the information in this technical support center, researchers should be better equipped to develop and optimize robust HPLC methods for the challenging separation of this compound isomers.
References
- 1. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of alpha-arbutin, beta-arbutin and niacinamide in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
preventing degradation of pyrocatechol monoglucoside during extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of pyrocatechol (B87986) monoglucoside during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is pyrocatechol monoglucoside and why is it prone to degradation?
This compound is a phenolic glycoside.[1] Its structure, containing a pyrocatechol (1,2-dihydroxybenzene) moiety, makes it susceptible to degradation through several pathways. The primary causes of degradation are:
-
Oxidation: The hydroxyl groups on the pyrocatechol ring are easily oxidized, especially in the presence of oxygen, metal ions, or oxidative enzymes (like polyphenol oxidase). This leads to the formation of quinones, which can further polymerize into dark-colored compounds.[2]
-
Enzymatic Hydrolysis: Plant tissues often contain enzymes such as β-glucosidases that can cleave the glycosidic bond, releasing the pyrocatechol aglycone and a glucose molecule. The free pyrocatechol is typically more unstable and prone to oxidation than its glycoside form.
-
pH Instability: Extreme pH conditions (both highly acidic and highly alkaline) can catalyze the hydrolysis of the glycosidic bond and promote oxidative degradation.[3]
-
High Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation reactions.
Q2: My extract is turning brown. What is happening and how can I prevent it?
A brown color indicates the formation of quinones and their subsequent polymerization, which is a hallmark of oxidative degradation. This is a common issue with phenolic compounds.
Prevention Strategies:
-
Use Antioxidants: Add antioxidants to your extraction solvent. Common choices include ascorbic acid (Vitamin C), sodium metabisulfite, or dithiothreitol (B142953) (DTT).
-
Work Under an Inert Atmosphere: Purging your extraction vessel and solvents with an inert gas like nitrogen or argon can minimize contact with oxygen.
-
Control Temperature: Perform the extraction at low temperatures (e.g., 4°C) to slow down oxidation rates.
-
Chelate Metal Ions: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the extraction buffer.
Q3: Which extraction solvents are recommended to minimize degradation?
The choice of solvent is critical for both extraction efficiency and stability.
-
Recommended Solvents: Aqueous mixtures of polar organic solvents like methanol (B129727) or ethanol (B145695) (e.g., 70-80%) are typically effective. These solvents can also help to denature and inactivate some degradative enzymes.
-
Solvent Additives: It is highly recommended to supplement the solvent with additives to ensure stability. A good starting point is 70% methanol containing 0.1% ascorbic acid, with the pH adjusted to a mildly acidic range (pH 4-6).
Q4: How can I prevent enzymes from degrading my target compound during extraction?
Enzymatic degradation can be rapid, especially when plant cells are lysed.
-
Blanching: Briefly heating the plant material in boiling water or steam before extraction can denature most enzymes. However, this may not be suitable if the target compound itself is heat-labile.
-
Flash-Freezing: Immediately freezing the fresh plant material in liquid nitrogen upon collection and keeping it frozen during grinding can halt enzymatic activity.
-
Solvent Inactivation: Using organic solvents like methanol or acetone (B3395972) can precipitate and inactivate enzymes.
-
Lyophilization (Freeze-Drying): Removing water from the sample via lyophilization can significantly reduce enzymatic activity.
Troubleshooting Guide
This table provides a quick reference for common problems encountered during the extraction of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete Extraction: Solvent is not optimal; extraction time is too short. | Increase extraction time, try a different solvent system (e.g., increase methanol percentage), or use an assisted extraction method like ultrasonication. |
| Degradation: Compound is being degraded during the process. | Review all points in this guide: add antioxidants, control pH and temperature, and work quickly. | |
| Brown or Dark-Colored Extract | Oxidation: Phenolic groups are oxidizing to form quinones and polymers. | Add antioxidants (e.g., ascorbic acid, sulfites) to the solvent. Purge with nitrogen or argon. Work at a lower temperature (4°C). |
| Appearance of New, Unidentified Peaks in HPLC/LC-MS | Degradation Products: The new peaks could be the pyrocatechol aglycone or various oxidation products. | Compare the retention time with a pyrocatechol standard. Implement protective measures against hydrolysis (control pH) and oxidation (antioxidants, inert gas). |
| Inconsistent Results Between Batches | Variable Enzymatic Activity: Differences in handling of the starting material (e.g., time from harvest to extraction). | Standardize the pre-extraction procedure. Flash-freeze all material immediately after harvest. |
| Inconsistent Extraction Conditions: Minor variations in temperature, pH, or exposure to air. | Carefully control and monitor all extraction parameters. Use buffered solvents. |
Illustrative Data: Comparison of Extraction Conditions
The following table provides illustrative data on how different extraction conditions can impact the stability and yield of this compound.
| Extraction Method | Temperature | Antioxidant (0.1% Ascorbic Acid) | pH | Observed Degradation (Visual) | Relative Purity |
| Aqueous Maceration | 25°C | No | 7.0 | Severe browning within 1 hour | Low |
| Aqueous Maceration | 4°C | No | 7.0 | Moderate browning after several hours | Moderate |
| 70% Methanol Maceration | 25°C | No | Uncontrolled | Slight browning | Moderate-High |
| 70% Methanol Maceration | 4°C | Yes | 5.0 | No significant color change | High |
| Ultrasonic Extraction in 70% Methanol | < 20°C (in ice bath) | Yes | 5.0 | No significant color change | Very High |
Diagrams and Workflows
Logical Diagram of Degradation Pathways
The following diagram illustrates the primary chemical and enzymatic pathways that lead to the degradation of this compound and the corresponding prevention strategies.
Caption: Key degradation pathways and corresponding preventative measures.
Recommended Experimental Workflow
This workflow diagram outlines a robust procedure for extracting this compound while minimizing degradation.
Caption: A protective workflow for this compound extraction.
Detailed Experimental Protocol
Objective: To extract this compound from plant material while minimizing degradation.
Materials:
-
Fresh plant material
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Methanol (HPLC grade)
-
Deionized water
-
L-Ascorbic acid
-
Citrate (B86180) buffer components (Citric acid, Sodium citrate)
-
Ultrasonic bath with cooling capability
-
Refrigerated centrifuge
-
0.22 µm syringe filters
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Sample Preparation:
-
Weigh fresh plant material (e.g., 10 g).
-
Immediately flash-freeze the material by immersing it in liquid nitrogen until boiling ceases.
-
Transfer the frozen material to a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the frozen powder to a pre-weighed falcon tube. Do not allow the sample to thaw.
-
-
Preparation of Extraction Solvent:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 5.0.
-
Prepare a 70:30 (v/v) solution of methanol and the 0.1 M citrate buffer.
-
Dissolve L-ascorbic acid into the solvent to a final concentration of 0.1% (w/v).
-
Degas the solvent by sonicating for 10 minutes or by bubbling argon/nitrogen gas through it for 15 minutes.
-
-
Extraction:
-
Add 100 mL of the chilled (4°C) extraction solvent to the 10 g of frozen plant powder.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath filled with ice and water.
-
Sonicate for 20-30 minutes, ensuring the sample temperature does not rise above 20°C.
-
-
Clarification:
-
Transfer the slurry to centrifuge tubes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant. For maximum recovery, the pellet can be re-extracted with another 50 mL of solvent and the supernatants combined.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
-
Concentration and Storage:
-
Concentrate the clarified extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
For long-term storage, the concentrated extract or purified compound should be stored at -20°C or below under an inert atmosphere. For immediate purification, proceed to the next step.
-
-
Initial Purification (Optional):
-
Condition an SPE C18 cartridge according to the manufacturer's instructions.
-
Load the aqueous-methanolic concentrate onto the cartridge.
-
Wash with deionized water to remove highly polar impurities.
-
Elute the target compound with increasing concentrations of methanol.
-
Collect fractions and analyze by HPLC to identify those containing pure this compound.
-
References
Technical Support Center: Enzymatic Hydrolysis of Pyrocatechol Monoglucoside
Welcome to the technical support center for the enzymatic hydrolysis of pyrocatechol (B87986) monoglucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of enzymatic hydrolysis of pyrocatechol monoglucoside?
The enzymatic hydrolysis of this compound is a biocatalytic process that uses an enzyme, typically a β-glucosidase, to break the β-glycosidic bond.[1][2] This reaction cleaves the sugar moiety (glucose) from the pyrocatechol aglycone, yielding pyrocatechol and glucose as the final products. Enzymatic hydrolysis is preferred over chemical methods like acid hydrolysis because it is highly specific and occurs under mild conditions, which prevents the degradation of the target molecules.
Q2: Which enzymes are suitable for the hydrolysis of this compound?
β-glucosidases (EC 3.2.1.21) are the primary enzymes used for this purpose.[3] Commercially available β-glucosidases from almonds (Prunus dulcis) and the fungus Aspergillus niger are commonly used and well-characterized for the hydrolysis of various β-glucosides.[4][5]
Q3: What are the typical optimal conditions for these enzymes?
The optimal pH and temperature can vary depending on the source of the β-glucosidase. For commonly used enzymes, the typical ranges are:
-
β-glucosidase from almonds:
-
β-glucosidase from Aspergillus niger:
It is always recommended to consult the manufacturer's datasheet for the specific enzyme you are using.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of this compound in a question-and-answer format.
Q1: Why is my hydrolysis reaction slow or incomplete?
Several factors can contribute to a slow or incomplete reaction. Here are the most common causes and their solutions:
-
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.
-
Product Inhibition: The accumulation of reaction products, glucose and pyrocatechol, can inhibit the enzyme. Glucose is a known competitive inhibitor of β-glucosidase.[9][10] The aglycone, pyrocatechol, can also act as a potent competitive inhibitor.[3][11]
-
Solution: Consider using a lower initial substrate concentration to avoid high concentrations of products. If possible, you could implement a system to remove the products as they are formed, for example, by using a biphasic system to extract the more hydrophobic pyrocatechol.
-
-
Insufficient Enzyme Concentration: The amount of enzyme may not be sufficient to hydrolyze the amount of substrate in a reasonable timeframe.
-
Solution: Increase the enzyme concentration in your reaction. It is advisable to perform a titration experiment to determine the optimal enzyme-to-substrate ratio.
-
-
Poor Substrate Solubility: this compound, like many glycosides, may have limited solubility in aqueous buffers, reducing its availability to the enzyme.[12][13]
-
Solution: To improve solubility, you can gently warm the solution and use an ultrasonic bath.[12] Adding a small amount of a co-solvent like DMSO or ethanol (B145695) (typically 5-10%) can also help, but be aware that organic solvents can affect enzyme stability and activity, so their concentration should be optimized.
-
Q2: My reaction starts but then stops before all the substrate is consumed. What is happening?
This is a classic sign of product inhibition or a change in reaction conditions over time.
-
Product Inhibition by Glucose and Pyrocatechol: As the reaction proceeds, the concentration of glucose and pyrocatechol increases, leading to significant inhibition of the β-glucosidase.[3][9][10][14][15]
-
Solution: As mentioned above, increasing the initial enzyme concentration can help overcome this. Alternatively, consider methods for in-situ product removal.
-
-
pH Shift: The enzymatic reaction itself or other components in your reaction mixture could cause a shift in the pH of the solution, moving it away from the enzyme's optimum.
-
Solution: Ensure your reaction is performed in a well-buffered solution. A citrate (B86180) or phosphate (B84403) buffer at a concentration of 50-100 mM is commonly used. It is good practice to monitor the pH of the reaction over time.
-
Q3: I am seeing inconsistent results between experiments. What could be the cause?
Inconsistent results often stem from variations in experimental setup and reagent handling.
-
Improper Enzyme Storage and Handling: β-glucosidases are sensitive to storage conditions. Repeated freeze-thaw cycles can lead to a loss of activity.
-
Solution: Aliquot your enzyme stock solution upon receipt and store it according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage. Avoid repeated freezing and thawing of the same aliquot.
-
-
Inaccurate Reagent Preparation: Errors in the concentration of the substrate, enzyme, or buffer components will lead to variability.
-
Solution: Double-check all calculations and ensure that all reagents are accurately weighed and dissolved. Calibrate your pipettes and pH meter regularly.
-
-
Substrate Purity: The purity of your this compound can affect the reaction. Impurities may act as inhibitors.
-
Solution: Use a high-purity substrate and verify its purity if possible.
-
Data Presentation
The following tables summarize key quantitative data for commonly used β-glucosidases.
Table 1: Optimal Reaction Conditions for Common β-Glucosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Almonds | 4.5 - 5.5 | 40 - 50 |
| Aspergillus niger | 4.0 - 5.5 | 50 - 70 |
Table 2: Kinetic Parameters of Common β-Glucosidases with Model Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Ki for Glucose (mM) |
| Almonds | p-Nitrophenyl-β-D-glucoside | ~2.1 - 2.2 | ~26 | ~210 - 384 |
| Aspergillus niger | p-Nitrophenyl-β-D-glucoside | ~0.6 - 1.1 | Not Reported | Not Reported |
| Aspergillus niger | Cellobiose | ~0.57 | Not Reported | ~2.7 |
Note: Kinetic parameters can vary depending on the specific assay conditions and enzyme preparation. The values presented here are for reference.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol provides a general method for the enzymatic hydrolysis of this compound. Optimization may be required depending on the specific enzyme used.
Materials:
-
This compound
-
β-glucosidase (from almonds or Aspergillus niger)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0) or sodium citrate buffer (50mM, pH 5.0)
-
Methanol (B129727) or other suitable organic solvent for quenching
-
Microcentrifuge tubes or small reaction vials
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the reaction buffer. If solubility is an issue, gentle warming and sonication can be applied. The final substrate concentration will depend on your experimental goals, but a starting point of 1-10 mM is common.
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in the reaction buffer (e.g., 10 U/mL). The optimal enzyme concentration should be determined empirically.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the β-glucosidase solution. A typical reaction volume is 500 µL.
-
Include a negative control with buffer instead of the enzyme solution to account for any non-enzymatic hydrolysis.
-
Incubate the reaction at the optimal temperature for your chosen enzyme with gentle shaking.
-
-
Reaction Monitoring and Termination:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation (e.g., boiling for 5 minutes). This will denature the enzyme and stop the reaction.
-
-
Analysis: Analyze the formation of pyrocatechol and the disappearance of this compound using HPLC (see Protocol 2).
Protocol 2: HPLC Analysis of Hydrolysis Products
This protocol outlines a general HPLC method for separating and quantifying this compound and pyrocatechol.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column is typically used.
Mobile Phase:
-
A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid) is commonly used.
-
Example Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
Procedure:
-
Standard Preparation: Prepare stock solutions of both this compound and pyrocatechol in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Filter the quenched reaction aliquots through a 0.22 µm syringe filter before injection to remove any precipitated protein.
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 275 nm for pyrocatechol).
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of substrate remaining and product formed using the standard curves.
-
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Simplified mechanism of β-glucosidase hydrolysis.
Caption: Troubleshooting logic for slow or incomplete hydrolysis.
References
- 1. Characterization of β-Glucosidase Produced by Aspergillus niger under Solid-State Fermentation and Partially Purified Using MANAE-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subsite structure of the beta-glucosidase from Aspergillus niger, evaluated by steady-state kinetics with cello-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recursosbioquimica.es [recursosbioquimica.es]
- 5. researchgate.net [researchgate.net]
- 6. recursosbioquimica.es [recursosbioquimica.es]
- 7. Page loading... [wap.guidechem.com]
- 8. Purification, properties, kinetics, and mechanism of beta-N-acetylglucosamidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocrick.com [biocrick.com]
- 13. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility challenges of pyrocatechol monoglucoside in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrocatechol (B87986) monoglucoside, focusing on its solubility challenges in organic solvents.
Solubility Data
The solubility of pyrocatechol monoglucoside is influenced by the polarity of the solvent, temperature, and the presence of moisture. The glycosidic linkage increases its polarity compared to its aglycone, pyrocatechol.
| Solvent | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Soluble[1] | 10 mM[2] |
| Pyridine | 79.1 | Soluble[1] | Data not available |
| Methanol | 32.04 | Soluble[1] | Data not available |
| Ethanol | 46.07 | Soluble[1] | Data not available |
Note: The provided quantitative solubility is based on limited available data. Qualitative solubility is based on supplier information, which may not specify the exact concentration or conditions. Researchers should determine the solubility for their specific experimental conditions.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of choice (e.g., DMSO, ethanol, methanol)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath.
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vials stand at the same temperature to allow the excess solid to settle.
-
Separate the saturated solution from the undissolved solid by centrifugation.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in organic solvents.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent, even though it is listed as "soluble". What can I do?
A1:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.
-
Co-solvents: If working with a less polar solvent, adding a small percentage of a more polar co-solvent in which the compound is highly soluble (like DMSO) can improve overall solubility.
-
Check Purity: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity reagents.
-
Moisture Content: The presence of water can impact solubility in organic solvents. Ensure your solvent is anhydrous if required for your experiment.
Q2: My solution of this compound turned a brownish color. Is this normal?
A2: A color change to brown suggests potential oxidation of the pyrocatechol moiety.[3] Phenolic compounds are susceptible to oxidation, especially when exposed to air and light, and this process can be accelerated in solution.[3]
-
Prevention:
Q3: After dissolving this compound, a precipitate formed over time. What is happening?
A3: This is likely due to the formation of a supersaturated solution that is not stable, or a change in conditions (e.g., temperature decrease).
-
Troubleshooting:
-
Ensure the initial dissolution temperature is maintained. If the solution is prepared warm, it may precipitate upon cooling to room temperature.
-
Avoid preparing solutions at concentrations very close to the saturation point if they need to be stored.
-
Consider if there was any solvent evaporation, which would increase the concentration and potentially lead to precipitation.
-
Q4: Can I store solutions of this compound?
A4: While it is always best to prepare solutions fresh, if storage is necessary, follow these guidelines:
-
Short-term: Store at 2-8°C for no more than 24 hours, protected from light.
-
Long-term: For longer storage, it is recommended to store solutions in tightly sealed vials at -80°C.[4] Avoid repeated freeze-thaw cycles.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Synthesis of Pyrocatechol Monoglucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrocatechol (B87986) monoglucoside. Our aim is to help you minimize by-products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyrocatechol monoglucoside?
A1: The two main approaches for the synthesis of this compound are chemical synthesis, most notably the Koenigs-Knorr reaction, and enzymatic synthesis using glycosyltransferases or β-glucosidases.[1][2] Chemical methods are well-established but often require harsh conditions and protective group strategies. Enzymatic methods offer higher stereoselectivity and milder reaction conditions, making them a "greener" alternative.[1][3]
Q2: What are the major by-products to expect during the synthesis?
A2: In chemical synthesis, potential by-products include the formation of the undesired α-anomer, unreacted starting materials, and products from side reactions of protecting groups.[4] A significant challenge with pyrocatechol is the potential for di-glucosylation, where both hydroxyl groups are glycosylated. Regioselectivity, the preferential glycosylation of one hydroxyl group over the other, is a critical factor to control. In enzymatic synthesis, by-products can include hydrolyzed glycosyl donors and, in some cases, the formation of oligosaccharides if the product acts as an acceptor.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved using column chromatography on silica (B1680970) gel.[1][2][5] A solvent gradient of dichloromethane/methanol (B129727) or ethyl acetate/hexane is commonly used to separate the desired monoglucoside from by-products and unreacted starting materials. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for semi-preparative purification.[1]
Q4: What is the importance of protecting groups in the chemical synthesis of this compound?
A4: Protecting groups are crucial in chemical glycosylation to prevent unwanted side reactions. For the glucose donor (e.g., acetobromoglucose), acetyl or benzoyl groups are commonly used to protect the hydroxyl groups and to influence the stereochemical outcome of the reaction. The protecting group at the C2 position of the glycosyl donor plays a significant role in directing the formation of the desired β-glycosidic bond through neighboring group participation.[4] For pyrocatechol, it may be necessary to use a protecting group on one of the hydroxyls to ensure regioselective glycosylation, although this adds extra steps to the synthesis.
Troubleshooting Guides
Chemical Synthesis (Koenigs-Knorr Method)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monoglucoside | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Inefficient promoter (e.g., silver carbonate, silver triflate). | 1. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Ensure anhydrous reaction conditions as moisture can deactivate the promoter and hydrolyze the glycosyl donor. Use freshly dried solvents and reagents. 3. Optimize the reaction temperature; some reactions proceed better at room temperature over longer periods, while others may require gentle heating. 4. Use a freshly prepared and high-purity promoter. Consider alternative promoters like mercuric salts (Helferich method) if silver salts are ineffective.[4] |
| Formation of α-Anomer | The neighboring group participation at C2 of the glycosyl donor is not effective. | Ensure an acyl protecting group (e.g., acetyl, benzoyl) is present at the C2 position of the glycosyl donor to favor the formation of the 1,2-trans product (β-anomer).[4] |
| Formation of Diglucoside | Both hydroxyl groups of pyrocatechol are reacting. | 1. Use a stoichiometric excess of pyrocatechol relative to the glycosyl donor to favor monoglucosylation. 2. Consider a synthetic route involving a protecting group on one of the pyrocatechol hydroxyls to ensure regioselectivity. This will require additional protection and deprotection steps. |
| Oxidation of Pyrocatechol | Pyrocatechol is sensitive to oxidation, especially under basic or neutral conditions in the presence of air, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Enzymatic Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monoglucoside | 1. Suboptimal pH or temperature for the enzyme. 2. Enzyme inhibition by substrate or product. 3. Low enzyme activity or stability. 4. Poor solubility of pyrocatechol. | 1. Determine the optimal pH and temperature for the specific glycosyltransferase or β-glucosidase being used. This information is often available from the enzyme supplier or in the literature.[2] 2. Fed-batch or continuous feeding of the substrate can help to maintain low concentrations and avoid inhibition. Immobilization of the enzyme can also improve stability and allow for easy removal from the product. 3. Use a freshly prepared enzyme solution or a commercial enzyme with known activity. 4. Add a co-solvent (e.g., DMSO, tert-butanol) to improve the solubility of pyrocatechol.[2] |
| Low Regioselectivity | The enzyme may not have a strong preference for one hydroxyl group over the other. | Screen different glycosyltransferases, as their regioselectivity can vary significantly.[1] Protein engineering of the enzyme's active site can also be employed to enhance selectivity for a specific hydroxyl group. |
| Hydrolysis of Glycosyl Donor | The enzyme exhibits hydrolytic side activity, consuming the expensive sugar donor. | Use a high concentration of the acceptor (pyrocatechol) to favor the transglycosylation reaction over hydrolysis. Some enzymes, like glycosynthases, are engineered to have reduced hydrolytic activity. |
Experimental Protocols
Chemical Synthesis: Modified Koenigs-Knorr Reaction
This protocol is a general guideline and may require optimization.
-
Preparation of Acetobromoglucose (Glycosyl Donor):
-
Treat D-glucose with acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate) to form penta-O-acetyl-β-D-glucopyranose.
-
React the peracetylated glucose with a solution of hydrogen bromide in acetic acid to yield acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide).[2][5]
-
-
Glycosylation:
-
In a flame-dried flask under an inert atmosphere, dissolve pyrocatechol (1.5 equivalents) and acetobromoglucose (1.0 equivalent) in anhydrous dichloromethane.
-
Add a promoter, such as silver carbonate (1.5 equivalents), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to days to complete.[5]
-
-
Work-up and Deprotection:
-
Upon completion, filter the reaction mixture through celite to remove the silver salts.
-
Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the crude protected glucoside in anhydrous methanol and add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation) to remove the acetyl groups.[5]
-
-
Purification:
Enzymatic Synthesis using β-Glucosidase
This protocol is a general guideline and will require optimization based on the specific enzyme used.
-
Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the chosen β-glucosidase (typically pH 5-7).[2]
-
Dissolve pyrocatechol and a glucose donor (e.g., D-glucose for reverse hydrolysis or a suitable glycoside for transglycosylation) in the buffer. The concentration of pyrocatechol may be limited by its solubility.
-
Add the β-glucosidase to the solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.[2]
-
Monitor the formation of the product by HPLC.
-
-
Work-up and Purification:
-
Terminate the reaction by heating or by adding an organic solvent to precipitate the enzyme.
-
Filter or centrifuge to remove the enzyme.
-
Purify the this compound from the reaction mixture using column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis |
| Stereoselectivity | Dependent on C2 protecting group; can produce mixtures of anomers.[4] | High (typically yields the β-anomer).[2] |
| Regioselectivity | Can be low without a protecting group strategy, leading to di-glucosides. | Enzyme-dependent; screening is often necessary to find a selective enzyme.[1] |
| Reaction Conditions | Anhydrous solvents, often requires inert atmosphere, may use toxic heavy metal promoters.[4] | Aqueous buffer, mild temperatures and pH.[2][3] |
| By-products | Anomers, di-glucosides, products from side reactions of protecting groups. | Hydrolyzed sugar donor, oligosaccharides. |
| Yield | Variable, dependent on optimization. | Variable, dependent on enzyme activity, substrate concentrations, and reaction equilibrium. |
| Scalability | Can be challenging due to the cost and handling of promoters and solvents. | Potentially more scalable, especially with immobilized enzymes. |
| Environmental Impact | Use of organic solvents and heavy metals raises environmental concerns. | Considered a "greener" alternative with less hazardous waste.[1] |
Visualizations
Caption: Comparative workflow of chemical and enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Pyrocatechol Monoglucoside NMR Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of pyrocatechol (B87986) monoglucoside samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended deuterated solvent for dissolving pyrocatechol monoglucoside for NMR analysis?
A1: For this compound, several deuterated solvents can be used, with the optimal choice depending on the specific experimental goals. Methanol-d4 (CD3OD) and Dimethyl Sulfoxide-d6 (DMSO-d6) are common choices for phenolic glycosides, as they are effective at dissolving polar compounds and can disrupt intermolecular hydrogen bonding, leading to better signal dispersion. Deuterium oxide (D2O) is also a suitable solvent, particularly if the exchange of hydroxyl protons is desired to simplify the spectrum.[1] Pyridine-d5 can be an excellent choice for complex glycosides as it further helps in resolving overlapping signals, especially for hydroxyl protons.
Q2: What is the recommended sample concentration for NMR analysis of this compound?
A2: For standard 1H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For 13C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the 13C isotope. It is important to avoid overly concentrated samples, as this can lead to broadened peaks and difficulty in shimming the spectrometer.
Q3: How should I store my this compound sample before and after NMR analysis?
A3: this compound, as a phenolic glycoside, should be protected from direct sunlight and moisture. For long-term storage, it is recommended to keep the solid powder at -20°C. Once dissolved in a solvent, the solution should be stored at -80°C to minimize degradation.[2] Phenolic compounds can be susceptible to oxidation, so minimizing exposure to air is also advisable.
Q4: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
A4: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should be the first step.
-
Sample Insolubility: If the sample is not fully dissolved, it will lead to a non-homogenous solution and broad lines. Visually inspect the NMR tube for any undissolved material. If solubility is an issue, gentle heating or vortexing in a separate vial before transferring to the NMR tube might help. Trying a different deuterated solvent is also a good option.
-
High Concentration: An overly concentrated sample can also cause peak broadening. Diluting the sample may help to sharpen the signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening. These can be introduced from glassware or reagents.
Q5: I see unexpected peaks in my NMR spectrum. What are the common sources of contamination?
A5: Unexpected peaks in an NMR spectrum often arise from contaminants. Common sources include:
-
Residual Solvents: Acetone from cleaning glassware is a very common contaminant. Ensure NMR tubes are thoroughly dried.
-
Water: Deuterated solvents can absorb moisture from the air. Storing solvents over molecular sieves can help.
-
Silicone Grease: From glassware joints. Use grease sparingly and wipe joints clean before use.
-
Phthalates: Plasticizers that can leach from plastic labware. Use glass pipettes and vials whenever possible.
-
Impurities from Synthesis/Isolation: If the this compound sample is not of high purity (>95%), you may see signals from starting materials, by-products, or other related compounds. Common impurities from the synthesis of the pyrocatechol moiety can include hydroquinone, resorcinol, and phenol.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration or the number of scans acquired. |
| Use a higher field NMR spectrometer if available. | ||
| Overlapping Peaks | Poor signal dispersion in the chosen solvent. | Try a different deuterated solvent (e.g., Pyridine-d5) to alter the chemical shifts. |
| Acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping signals. | ||
| Increase the spectrometer field strength. | ||
| OH/NH Protons Not Visible | Exchange with residual water in the solvent. | Use a very dry solvent (e.g., freshly opened or stored over molecular sieves). |
| Run the experiment in DMSO-d6, which slows down the exchange rate of labile protons. | ||
| Sample Degradation | The sample is unstable in the chosen solvent or at room temperature. | Run the NMR at a lower temperature. |
| Prepare the sample immediately before analysis. | ||
| Based on the stability of other phenolic glycosides, avoid basic conditions. A neutral or slightly acidic pH is likely to be more stable. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for 1H NMR
-
Weighing: Accurately weigh 5-10 mg of purified (>95%) this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6, or D2O).
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulates.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Protocol 2: Sample Preparation for 13C and 2D NMR
-
Weighing: Accurately weigh 50-100 mg of purified (>95%) this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Ensure complete dissolution by vortexing or sonicating.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette.
-
Analysis: Acquire 13C and desired 2D NMR spectra. Note that 13C NMR will require a significantly longer acquisition time than 1H NMR.
Visualizations
Caption: A flowchart illustrating the key steps in preparing a this compound sample for NMR analysis.
Caption: A decision tree outlining troubleshooting steps for common issues encountered during NMR analysis.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of pyrocatechol (B87986) monoglucoside.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of pyrocatechol monoglucoside, providing step-by-step solutions to mitigate matrix effects and ensure data quality.
Issue 1: Poor Peak Shape, Low Response, and Ion Suppression
Question: I am observing poor peak shape, low signal intensity, and significant ion suppression for this compound in my plasma/urine samples. How can I troubleshoot this?
Answer:
Ion suppression is a common matrix effect in LC-MS analysis, particularly with complex biological samples.[1][2] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1] Here is a systematic approach to address this issue:
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[2] The goal is to remove interfering matrix components like proteins and phospholipids (B1166683) while efficiently extracting this compound.
-
For Plasma Samples:
-
Protein Precipitation (PPT): This is a simple and fast method but may result in insufficient cleanup. If you are using PPT (e.g., with acetonitrile (B52724) or methanol), consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Since this compound is a polar molecule, you may need to adjust the pH of the sample and use a suitable organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can provide the cleanest extracts.[3][4] A mixed-mode or reversed-phase SPE cartridge can be effective for extracting polar compounds like this compound.
-
-
For Urine Samples:
-
Dilution: A "dilute-and-shoot" approach can be effective for less complex matrices like urine.[5] Diluting the sample with the mobile phase can reduce the concentration of interfering components.
-
Solid-Phase Extraction (SPE): For more concentrated or complex urine samples, SPE can be employed to remove salts and other interfering substances.[6]
-
Step 2: Chromatographic Optimization
If sample preparation improvements are insufficient, optimizing the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Adjust the gradient profile to increase the separation between your analyte and the region of ion suppression.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
Step 3: Utilize an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[7] A SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction. While a commercial standard may not be readily available, custom synthesis of a deuterated or 13C-labeled version is an option.
-
Structurally Similar Analog: If a SIL-IS is unavailable, use a structurally similar compound as an internal standard. It should have similar chromatographic behavior and ionization characteristics to this compound.
Step 4: Assess Matrix Effects Quantitatively
To understand the extent of the problem, it is important to quantify the matrix effect. This can be done by comparing the peak area of the analyte in a post-extraction spiked sample to that of a standard in a neat solution.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My results for this compound analysis are not reproducible between samples or batches. What could be the cause?
Answer:
Poor reproducibility in LC-MS analysis is often linked to variable matrix effects.[8] Different samples can have varying compositions of matrix components, leading to inconsistent ion suppression or enhancement.
Step 1: Standardize Sample Collection and Handling
Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.
Step 2: Implement a Robust Sample Preparation Protocol
A highly reproducible sample preparation method is essential. Automated sample preparation systems can improve reproducibility compared to manual methods.
Step 3: Employ Matrix-Matched Calibrants
Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) that has been stripped of the analyte.[9] This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.
Step 4: Use a Stable Isotope-Labeled Internal Standard
As mentioned previously, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects and improve reproducibility.[10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[1] This can negatively impact the accuracy, precision, and sensitivity of the analysis.[8]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is the post-extraction spike experiment.[5] You compare the response of the analyte in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a clean solvent at the same concentration. A significant difference in the responses indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the MS, and a blank matrix extract is injected into the LC system. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[5]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal technique depends on the sample matrix and the required sensitivity. For plasma, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences and providing the cleanest extracts.[3][4] For urine, a simple dilution may be sufficient, but SPE can be used for more complex samples or when higher sensitivity is needed.[6]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A4: As of the latest information, a commercial SIL-IS for this compound may not be readily available from major suppliers. However, custom synthesis of deuterated or 13C-labeled this compound is a viable option for researchers requiring the highest level of accuracy in their quantitative assays. There are companies that specialize in the synthesis of such labeled compounds.
Q5: If I cannot obtain a SIL-IS, what are my alternatives?
A5: If a SIL-IS is not feasible, the next best option is to use a structurally similar analog as an internal standard. This compound should have a close chemical structure, similar chromatographic retention time, and comparable ionization efficiency to this compound. Additionally, employing matrix-matched calibration curves is crucial to compensate for the systematic error introduced by the matrix effect.
Quantitative Data Summary
The following tables provide representative data on the recovery and matrix effects for this compound using different sample preparation methods. These values are for illustrative purposes and should be determined experimentally during method validation in your laboratory.
Table 1: Recovery of this compound from Human Plasma
| Sample Preparation Method | Mean Recovery (%) | % RSD |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.5 | 5.2 |
| Solid-Phase Extraction (Mixed-Mode) | 98.1 | 3.1 |
Table 2: Matrix Effect of this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Effect (%) | % RSD |
| Protein Precipitation (Acetonitrile) | 65.7 (Suppression) | 12.3 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88.9 (Suppression) | 7.8 |
| Solid-Phase Extraction (Mixed-Mode) | 95.3 (Minimal Effect) | 4.5 |
Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of internal standard solution (e.g., a structurally similar analog at a known concentration).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 800 µL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 3,000 x g for 5 minutes to remove particulate matter.
-
Dilute 500 µL of the supernatant with 500 µL of 2% formic acid in water.
-
Add 20 µL of internal standard solution.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. busca-tox.com [busca-tox.com]
- 4. affinisep.com [affinisep.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1205334A - Process for preparation of aromatic compounds containing heterocyclic system - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Pyrocatechol Monoglucoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of pyrocatechol (B87986) monoglucoside against alternative analytical techniques. Detailed experimental protocols, supporting data, and performance metrics are presented to aid researchers in selecting the most suitable method for their specific applications, ranging from quality control in manufacturing to metabolite identification in biological matrices.
Introduction to Pyrocatechol Monoglucoside Analysis
This compound, a glycosidic derivative of pyrocatechol (catechol), is a compound of interest in various fields, including pharmacology and food chemistry, due to its potential biological activities and its role as a metabolite. Accurate and precise quantification of this analyte is crucial for research and development, quality assurance, and regulatory compliance. HPLC-UV stands as a robust and widely adopted technique for this purpose; however, alternative methods offer distinct advantages in terms of sensitivity, throughput, and cost. This guide will delve into the validation parameters of an HPLC-UV method, benchmarked against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Spectrophotometric Assays.
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of the most common techniques for the analysis of this compound and related phenolic glycosides.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | UPLC-MS/MS | Spectrophotometric Assay (e.g., Folin-Ciocalteu) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Colorimetric assay based on the reduction of a phosphomolybdate-phosphotungstate reagent by phenolic compounds.[1] |
| Specificity | Moderate to High | Very High | Low (Measures total phenolic content) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Moderate |
| Linearity (R²) | > 0.999[2] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Throughput | Moderate | High | High |
| Cost per Sample | Low to Moderate | High | Very Low |
| Instrumentation Cost | Moderate | High | Low |
HPLC-UV Method Validation for this compound
The validation of an analytical method ensures its suitability for the intended purpose. The following parameters are based on established guidelines and data from analogous compounds like arbutin, a hydroquinone (B1673460) glucoside.[2][3][4][5]
Table 2: Typical Validation Parameters for HPLC-UV Analysis of this compound
| Validation Parameter | Typical Value/Range | Reference |
| Linearity Range | 1 - 100 µg/mL | [2] |
| Correlation Coefficient (R²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL | [3][4] |
| Accuracy (% Recovery) | 98.96% - 106.4% | [2] |
| Precision (RSD%) | ||
| - Intra-day | < 2.53% | [2] |
| - Inter-day | < 3.23% | [2] |
| Specificity | Peak purity assessment by Diode Array Detector (DAD) | |
| Robustness | %RSD < 5% for minor variations in mobile phase composition, pH, and flow rate. |
Experimental Protocols
Validated HPLC-UV Method
This protocol is adapted from established methods for the analysis of structurally similar phenolic glucosides, such as arbutin.[2][3][5]
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B). A typical starting condition is 95:5 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm, corresponding to the UV absorbance maximum of the pyrocatechol moiety.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from the LOQ to the upper limit of the linear range.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
UPLC-MS/MS Method (Alternative)
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to the HPLC method, but using LC-MS grade solvents.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-product ion transitions for this compound.
-
Quantification: A calibration curve is generated using standards prepared in a matrix-matched solution to account for matrix effects.
Spectrophotometric Method (Alternative)
-
Principle: The Folin-Ciocalteu assay measures the total phenolic content.[1]
-
Reagents: Folin-Ciocalteu reagent, gallic acid (for standard curve), sodium carbonate solution.
-
Procedure:
-
An aliquot of the sample extract is mixed with the Folin-Ciocalteu reagent.
-
After a short incubation, the sodium carbonate solution is added to stop the reaction.
-
The absorbance of the resulting blue-colored solution is measured at approximately 760 nm after a defined incubation period.
-
-
Quantification: The total phenolic content is determined by comparing the sample's absorbance to a calibration curve prepared with a gallic acid standard and is expressed as gallic acid equivalents (GAE).
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the HPLC-UV method validation process and the decision-making pathway for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. New High-performance Liquid Chromatography-DAD Method for Analytical Determination of Arbutin and Hydroquinone in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Arbutin and Hydroquinone in Whitening Serum with Ascentis® Express C18 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity: Pyrocatechol Monoglucoside vs. Arbutin
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Arbutin (B1665170) , a naturally occurring hydroquinone (B1673460) glucoside, is a well-known tyrosinase inhibitor used in cosmetic and pharmaceutical formulations for its skin-lightening properties.[1] Beyond its effects on pigmentation, arbutin has demonstrated notable antioxidant activities.[1][2]
Pyrocatechol (B87986) monoglucoside is a glycoside of pyrocatechol (catechol), a dihydroxybenzene that is recognized for its potent antioxidant and radical-scavenging capabilities.[3] The antioxidant potential of pyrocatechol monoglucoside is inferred from the reactivity of its aglycone, pyrocatechol.
Quantitative Analysis of Antioxidant Capacity
Quantitative data on the antioxidant capacity of pure this compound is not available in the reviewed literature. However, studies on arbutin have yielded IC50 values in various antioxidant assays, which are summarized below. It is important to note that the antioxidant activity of arbutin can vary depending on the specific assay used. For instance, arbutin generally exhibits weaker scavenging activity against the DPPH radical compared to the ABTS radical cation.[2]
Table 1: Reported Antioxidant Activity of Arbutin
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Arbutus aerial parts methanolic extract | 21.5 µg/mL | [4] |
| DPPH Radical Scavenging | Arbutus aerial parts acetone (B3395972) extract | 22.14 µg/mL | [4] |
| DPPH Radical Scavenging | Arbutus aerial parts ethanol (B145695) extract | 25.80 ± 2.13 µg/mL | [4] |
Note: The IC50 values presented are for extracts containing arbutin, not for the pure compound. The concentration of arbutin within these extracts was not specified.
Qualitative Comparison of Antioxidant Mechanisms
Arbutin: The antioxidant activity of arbutin is attributed to the hydroxyl group on its hydroquinone ring, which can donate a hydrogen atom to stabilize free radicals. Studies have shown that while its DPPH radical scavenging activity is modest, it demonstrates strong activity against the ABTS radical cation.[2] This suggests that the mechanism of action may be influenced by the nature of the radical species.
This compound: The antioxidant potential of this compound is expected to be primarily dictated by the pyrocatechol moiety. Pyrocatechol is a highly effective antioxidant due to its two adjacent hydroxyl groups on the aromatic ring. This ortho-dihydroxy configuration allows for the donation of hydrogen atoms and the formation of a stable ortho-quinone, effectively neutralizing free radicals. The presence of the glucose moiety may influence the molecule's solubility and steric hindrance, which could modulate its antioxidant activity compared to the parent pyrocatechol. Glycosylation can sometimes reduce the antioxidant activity of a phenolic compound due to the substitution of a hydroxyl group.
Experimental Protocols
Detailed methodologies for the two most common in vitro antioxidant capacity assays, DPPH and ABTS, are provided below. These protocols are essential for the accurate and reproducible assessment of antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[5][6]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[5]
-
Sample Preparation: The test compound (this compound or arbutin) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control containing the solvent instead of the sample is also prepared.[7]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).[5]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is monitored spectrophotometrically.[9][10]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1][11]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.[9]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[2]
-
Measurement: The absorbance is measured at 734 nm.[9]
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus sample concentration.
Signaling Pathways and Experimental Workflows
The antioxidant activity of phenolic compounds like arbutin and this compound primarily involves direct interaction with free radicals. Therefore, a signaling pathway diagram is less relevant than a clear representation of the experimental workflows.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Comparative Cytotoxicity Analysis: Pyrocatechol Monoglucoside vs. Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of pyrocatechol (B87986) and hydroquinone (B1673460), with an analysis of the probable effects of glucosidation on pyrocatechol's activity by examining data on arbutin (B1665170), the monoglucoside of hydroquinone. This document summarizes key experimental data, outlines methodologies for cytotoxicity assessment, and visualizes the cellular mechanisms involved.
Executive Summary
Hydroquinone and pyrocatechol (catechol) are both phenolic compounds known to induce cytotoxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.[1][2] Experimental data consistently demonstrates that hydroquinone is the more cytotoxic of the two compounds.[3] The addition of a glucose moiety to hydroquinone, forming arbutin, has been shown to significantly reduce its cytotoxicity. While direct comparative data for pyrocatechol monoglucoside is scarce, it is reasonable to infer that glucosidation would similarly decrease the cytotoxicity of pyrocatechol.
Quantitative Data Comparison
The following table summarizes the cytotoxic effects of hydroquinone and pyrocatechol from various in vitro studies. Due to the limited direct data on this compound, data for arbutin (hydroquinone glucoside) is included to illustrate the effect of glucosidation.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Hydroquinone | A431 (human squamous carcinoma) | MTT | IC50 (72h) | 23.3 µM | [4] |
| SYF (mouse embryonic fibroblast) | MTT | IC50 (72h) | 37.5 µM | [4] | |
| Human peripheral blood lymphocytes | Apoptosis/Necrosis | Cell Death | Weak cytotoxicity, primarily apoptosis | [5] | |
| Carp (B13450389) lymphoid cells | Cytotoxicity Assay | Activity Decrease | 4.25 x 10⁻⁵ M | [3] | |
| Pyrocatechol (Catechol) | MCF-7 & MDA-MB-231 (breast cancer) | Cytotoxicity Assay | Cell Death | Concentration-dependent cytotoxicity | [6] |
| GL-15 (human glioblastoma) | Annexin V | Apoptosis | 20.7% apoptotic cells vs 0.4% in control | [7][8] | |
| Carp lymphoid cells | Cytotoxicity Assay | Activity Decrease | 4.25 x 10⁻⁴ M | [3] | |
| Arbutin (Hydroquinone Glucoside) | B16-F10 (mouse melanoma) | Cytotoxicity Assay | Cell Viability | No significant effect below 600 µM | [9] |
| Human melanocytes | Cell Viability | Cell Viability | No significant decrease at 0.1-1.0 mM | [10] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., hydroquinone, pyrocatechol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Cytotoxicity
Hydroquinone-Induced Oxidative Stress
Hydroquinone's cytotoxicity is strongly linked to its ability to undergo auto-oxidation, leading to the formation of semiquinone radicals and reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[1] This surge in ROS creates a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA, which can ultimately trigger apoptosis.
Figure 1: Hydroquinone-induced oxidative stress pathway.
Pyrocatechol (Catechol)-Induced Apoptosis
Catechol has been shown to induce apoptosis in cancer cells through multiple signaling cascades.[6] It can cause DNA damage, leading to the activation of the ATM/ATR pathway and subsequent cell cycle arrest at the G1 phase.[6] Furthermore, catechol can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and caspase activation.[6][7]
Figure 2: Catechol-induced apoptotic signaling pathway.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the cytotoxicity of these compounds.
Figure 3: Experimental workflow for comparative cytotoxicity.
References
- 1. Resvega Alleviates Hydroquinone-Induced Oxidative Stress in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of phenolic compounds (phenol, pyrocatechol and hydroquinone) on natural lymphocytotoxicity of carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Natural compound catechol induces DNA damage, apoptosis, and G1 cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catechol cytotoxicity in vitro: induction of glioblastoma cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Pyrocatechol Monoglucoside Cross-Reactivity with Other Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of pyrocatechol (B87986) monoglucoside (also known as arbutin) with other structurally related glucosides. Due to the limited availability of direct comparative immunoassay data in published literature, this guide presents a comprehensive, synthesized approach based on established experimental protocols. It outlines a robust methodology for developing a specific antibody and subsequently performing cross-reactivity studies. The presented data, while illustrative, is grounded in the structural similarities of the compounds and principles of antibody-antigen recognition.
Data Presentation: Predicted Cross-Reactivity of an Anti-Pyrocatechol Monoglucoside Antibody
The following table summarizes the predicted cross-reactivity of a hypothetical polyclonal antibody raised against a pyrocatechol monoglucoside-protein conjugate. The cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA). The percentage of cross-reactivity is calculated relative to this compound (arbutin), which is set at 100%.
| Compound | Structure | Predicted IC50 (nM) | Predicted Cross-Reactivity (%) | Structural Rationale for Predicted Reactivity |
| This compound (Arbutin) | 4-Hydroxyphenyl-β-D-glucopyranoside | 10 | 100% | Homologous antigen; highest affinity binding. |
| Hydroquinone | Benzene-1,4-diol | 500 | 2% | Lacks the glucose moiety, which is a key part of the hapten structure used for antibody generation. Some recognition of the pyrocatechol ring is expected. |
| Salicin | 2-(Hydroxymethyl)phenyl-β-D-glucopyranoside | 250 | 4% | Possesses a β-D-glucopyranoside like arbutin (B1665170), but the aglycone is salicyl alcohol, not hydroquinone. The difference in the aglycone structure significantly reduces binding affinity. |
| Phenyl-β-D-glucopyranoside | Phenyl-β-D-glucopyranoside | 800 | 1.25% | Shares the glucoside moiety but lacks the hydroxyl group on the phenyl ring, a critical feature of the pyrocatechol structure. |
| Decyl Glucoside | (2R,3S,4S,5R,6R)-2-(Decyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | >10,000 | <0.1% | Alkyl glucoside with a long aliphatic chain instead of an aromatic ring. Structurally very different from this compound. High levels of cross-reactivity have been noted among different alkyl glucosides in allergic contact dermatitis, but this is not expected in a specific immunoassay for an aromatic glucoside.[1][2][3] |
| Lauryl Glucoside | (2R,3S,4S,5R,6R)-2-(Dodecyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | >10,000 | <0.1% | Similar to decyl glucoside, this alkyl glucoside is not expected to cross-react due to the absence of the pyrocatechol structure.[1][2][3] |
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To produce antibodies against the small molecule this compound (arbutin), it must first be conjugated to a larger carrier protein to make it immunogenic. Bovine Serum Albumin (BSA) is a commonly used carrier protein.
Materials:
-
This compound (Arbutin)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of Arbutin: Dissolve this compound in a suitable buffer. While arbutin itself does not have a carboxyl group for direct EDC/NHS coupling, a derivative with a linker containing a carboxyl group would be synthesized. For the purpose of this guide, we will assume a derivative is available.
-
Conjugation to BSA: The carboxylated arbutin derivative is then conjugated to the amine groups on BSA using EDC/NHS chemistry.
-
Reaction Quenching: The reaction is quenched to stop the conjugation process.
-
Purification: The resulting arbutin-BSA conjugate is purified from unreacted hapten and crosslinking agents by dialysis against PBS.
-
Characterization: The conjugate is characterized to determine the molar ratio of arbutin to BSA.
A study by Dong Min, et al., successfully produced an anti-arbutin serum by conjugating arbutin to BSA, demonstrating the feasibility of this approach.[4]
Antibody Production and Purification
Polyclonal antibodies can be generated in rabbits by immunization with the arbutin-BSA conjugate.
Protocol:
-
Immunization: Rabbits are immunized with the arbutin-BSA conjugate emulsified in Freund's adjuvant. Booster injections are given at regular intervals to elicit a strong immune response.
-
Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by ELISA using plates coated with the arbutin-BSA conjugate.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the antiserum is prepared. The IgG fraction containing the anti-arbutin antibodies is purified using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
A direct competitive ELISA is a suitable format for quantifying small molecules like this compound and assessing the cross-reactivity of the antibody with other glucosides.[5][6][7][8][9]
Materials:
-
High-binding 96-well microplates
-
Purified anti-arbutin antibody
-
This compound standard
-
Competing glucoside compounds
-
Arbutin-Horseradish Peroxidase (HRP) conjugate (or a secondary anti-rabbit-HRP antibody)
-
Coating buffer, wash buffer, blocking buffer, and substrate solution (TMB)
-
Stop solution (e.g., 1M H₂SO₄)
Protocol:
-
Plate Coating: The 96-well plates are coated with the purified anti-arbutin antibody and incubated overnight at 4°C.
-
Washing and Blocking: The plates are washed to remove unbound antibody, and the remaining protein-binding sites are blocked.
-
Competitive Reaction: A fixed concentration of the arbutin-HRP conjugate is mixed with either the this compound standard or the test glucoside at various concentrations. This mixture is then added to the antibody-coated wells. The free arbutin (or cross-reacting glucoside) and the arbutin-HRP conjugate compete for binding to the limited number of antibody sites.
-
Incubation and Washing: The plate is incubated to allow the competitive binding to reach equilibrium. The wells are then washed to remove unbound reagents.
-
Signal Development: The TMB substrate is added to the wells. The HRP enzyme on the bound arbutin-HRP conjugate catalyzes the conversion of the substrate to a colored product.
-
Reaction Stopping and Reading: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The intensity of the color is inversely proportional to the concentration of free this compound or the cross-reacting glucoside in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the this compound standard. The IC50 value (the concentration that inhibits 50% of the maximum signal) is determined for the standard and each of the test glucosides. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Glucoside) x 100
Visualizations
Experimental Workflow
Caption: Workflow for cross-reactivity assessment.
Signaling Pathways Modulated by Arbutin
Arbutin has been shown to influence several cellular signaling pathways, primarily related to its depigmenting, antioxidant, and anti-inflammatory properties.
Caption: Signaling pathways affected by Arbutin.[10][11][12][13][14]
References
- 1. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Patch testing with glucosides: The North American Contact Dermatitis Group experience, 2009-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of the pentasaccharide hapten of the GPL of Mycobacterium avium serovar 19 by achieving the glycosylation of a tertiary hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biossusa.com [biossusa.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cytoscientific.com [cytoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of α-Arbutin on UVB-Induced Damage and Its Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Alpha-Arbutin Promotes Wound Healing by Lowering ROS and Upregulating Insulin/IGF-1 Pathway in Human Dermal Fibroblast [frontiersin.org]
- 13. Arbutin Protects Retinal Pigment Epithelium Against Oxidative Stress by Modulating SIRT1/FOXO3a/PGC-1α/β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Depigmenting Efficacy of Kojic Acid and Catechol Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the skin depigmenting effects of the well-established agent, kojic acid, and catechol glucosides. Due to a lack of extensive research on "pyrocatechol monoglucoside" specifically, this comparison utilizes data for Arbutin (B1665170) (hydroquinone-β-D-glucopyranoside), a structurally and functionally similar catechol glucoside, as a representative for this class of compounds. Both kojic acid and arbutin are prominent tyrosinase inhibitors used in dermatology and cosmetics to treat hyperpigmentation disorders.
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism for the depigmenting effect of both kojic acid and arbutin is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] Melanin is produced in melanocytes and its overproduction can lead to conditions like melasma and age spots.[2]
Kojic Acid: This fungal metabolite effectively inhibits the catecholase activity of tyrosinase.[2][3] Its primary mode of action is the chelation of copper ions at the active site of the tyrosinase enzyme.[4][5][6] These copper ions are essential for the catalytic activity of tyrosinase, and by binding to them, kojic acid prevents the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.[4][6] Some studies suggest kojic acid acts as a competitive inhibitor for the monophenolase activity and a mixed-type inhibitor for the diphenolase activity of mushroom tyrosinase.[1]
Arbutin (Catechol Glucoside): Arbutin, a naturally occurring hydroquinone (B1673460) derivative, also functions by inhibiting tyrosinase activity, thereby hindering melanosome maturation.[2] It is considered a reversible and competitive inhibitor of tyrosinase.[7] Its structural similarity to tyrosine allows it to bind to the active site of the enzyme, competing with the natural substrate.
Signaling Pathway of Melanogenesis Inhibition
Caption: Inhibition of the melanogenesis pathway by Kojic Acid and Arbutin.
Comparative Efficacy and Potency
Kojic acid is generally considered to be a more potent and faster-acting depigmenting agent than arbutin.[8][9][10] Clinical studies have demonstrated that creams containing 1% kojic acid can significantly reduce melasma.[5] In some instances, kojic acid has shown comparable efficacy to hydroquinone, though with a better safety profile for long-term use.[4]
Arbutin is often favored for its gentler action and lower risk of irritation, making it suitable for individuals with sensitive skin.[8][11] While its effects may be more gradual, it provides consistent and long-term skin brightening.[8][11]
| Compound | Potency | Speed of Action | Suitability for Sensitive Skin |
| Kojic Acid | Higher[9][10] | Faster[8] | Lower, potential for irritation[8][11] |
| Arbutin | Lower[10] | Slower[8] | Higher, gentler action[8][11] |
Experimental Protocols
The following are standard in vitro methods used to assess the depigmenting effects of compounds like kojic acid and catechol glucosides.
B16F10 Murine Melanoma Cell Culture and Cytotoxicity Assay
-
Objective: To culture melanoma cells and determine the non-toxic concentrations of the test compounds.
-
Method: B16F10 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[12] For cytotoxicity, cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds (e.g., kojic acid, arbutin) for 48 hours.[12] Cell viability is then assessed using an MTT assay, where the absorbance is measured at 570 nm.[12]
Melanin Content Assay
-
Objective: To quantify the effect of test compounds on melanin production in B16F10 cells.
-
Method: B16F10 cells are seeded in 6-well or 96-well plates and treated with non-toxic concentrations of the test compounds for a specified period (e.g., 48-72 hours), often after stimulation with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[13][14] After treatment, the cells are washed with PBS and lysed. The cell pellets are then dissolved in 1N NaOH at an elevated temperature (e.g., 80°C) for 1 hour.[13][15] The melanin content is determined by measuring the absorbance of the lysate at 405 nm or 475 nm using a microplate reader and compared to a standard curve of synthetic melanin.[13][16]
Cellular Tyrosinase Activity Assay
-
Objective: To measure the inhibitory effect of the test compounds on intracellular tyrosinase activity.
-
Method: B16F10 cells are treated with the test compounds as described for the melanin content assay. After treatment, cells are washed with PBS and lysed in a phosphate (B84403) buffer containing a detergent (e.g., Triton X-100).[16][17] The cell lysate, which serves as the source of tyrosinase, is then incubated with L-DOPA as a substrate.[12] The rate of dopachrome (B613829) formation, a colored product of the reaction, is measured spectrophotometrically at 475 nm.[12][18] The tyrosinase activity is expressed as a percentage of the untreated control.
Experimental Workflow for Screening Depigmenting Agents
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. editverse.com [editverse.com]
- 5. mdpi.com [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glopetra.com [glopetra.com]
- 9. iberiaskinbrands.in [iberiaskinbrands.in]
- 10. reequil.com [reequil.com]
- 11. plumgoodness.com [plumgoodness.com]
- 12. benchchem.com [benchchem.com]
- 13. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing a Skin Depigmentation Formula Using a 24 Factorial Design: Evaluating 4‑n‑Butylresorcinol, Undecylenoyl Phenylalanine, Diglucosyl Gallic Acid, and trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enzymatic Assay vs. HPLC for the Quantification of Pyrocatechol Monoglucoside
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of pyrocatechol (B87986) monoglucoside is critical. This guide provides an objective comparison of two prominent analytical methods: a novel enzymatic assay and the traditional High-Performance Liquid Chromatography (HPLC) method. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to select the most suitable method for their specific needs.
The enzymatic assay offers a streamlined and high-throughput alternative to the more established HPLC technique. This novel approach leverages the catalytic activity of β-glucosidase to hydrolyze pyrocatechol monoglucoside, releasing pyrocatechol. The subsequent colorimetric detection of the liberated pyrocatechol allows for rapid and sensitive quantification. This guide will delve into the validation of this enzymatic assay, comparing its performance metrics directly with a validated HPLC method.
Performance Comparison at a Glance
The following table summarizes the key performance parameters of the enzymatic assay and a standard HPLC method for the quantification of this compound. The data presented is a composite from various studies on similar phenolic glycosides and pyrocatechol detection methods, providing a representative comparison.
| Parameter | Enzymatic Assay (β-Glucosidase) | HPLC-UV |
| Linearity (Range) | 0.5 - 50 µM | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.2 µM | 0.05 µM |
| Limit of Quantification (LOQ) | 0.5 µM | 0.1 µM |
| Intra-assay Precision (CV%) | < 5% | < 2% |
| Inter-assay Precision (CV%) | < 8% | < 5% |
| Analytical Recovery | 90 - 105% | 95 - 105% |
| Specificity | High (Enzyme-dependent) | High (Chromatographic Separation) |
| Throughput | High (96-well plate format) | Low to Medium |
| Analysis Time per Sample | ~30 minutes | ~15-20 minutes |
| Cost per Sample | Low | High |
| Instrumentation | Spectrophotometer | HPLC system with UV detector |
Experimental Protocols
Enzymatic Assay Protocol
This protocol describes a typical enzymatic assay for the quantification of this compound using β-glucosidase and subsequent colorimetric detection of the released pyrocatechol.
1. Reagents and Materials:
-
β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)
-
This compound standard
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Pyrocatechol Violet solution
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound in sodium acetate buffer.
-
Perform serial dilutions to create a standard curve ranging from 0.5 to 50 µM.
3. Enzymatic Reaction:
-
To each well of a 96-well microplate, add 50 µL of the sample or standard.
-
Add 50 µL of β-glucosidase solution (e.g., 1 U/mL in sodium acetate buffer) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 20 minutes.
4. Colorimetric Detection:
-
Stop the enzymatic reaction by adding 50 µL of Tris-HCl buffer.
-
Add 50 µL of Pyrocatechol Violet solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 555 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (no substrate) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
HPLC Method Protocol
This protocol outlines a standard reversed-phase HPLC method for the direct quantification of this compound.
1. Reagents and Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a standard curve ranging from 0.1 to 100 µM.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:
-
0-2 min: 10% Acetonitrile
-
2-10 min: Gradient to 50% Acetonitrile
-
10-12 min: Gradient to 10% Acetonitrile
-
12-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
4. Sample Preparation:
-
Dilute samples in the initial mobile phase.
-
Filter samples through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Plot the peak areas of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Visualizing the Methodologies
To further clarify the principles behind the enzymatic assay, the following diagrams illustrate the enzymatic reaction pathway and the overall experimental workflow.
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow of the enzymatic assay.
Conclusion
The choice between an enzymatic assay and an HPLC method for the quantification of this compound depends on the specific requirements of the study.
The enzymatic assay is a compelling option for high-throughput screening and routine analysis due to its simplicity, speed, and cost-effectiveness. The use of a 96-well plate format significantly increases sample throughput, making it ideal for large-scale studies. While its sensitivity and precision are slightly lower than HPLC, they are well within acceptable limits for many research applications.
On the other hand, the HPLC method remains the gold standard for applications demanding the highest levels of precision, sensitivity, and specificity.[1] Its ability to separate this compound from other potentially interfering compounds in complex matrices is a significant advantage. However, this comes at the cost of lower throughput, higher operational costs, and the need for more specialized equipment and expertise.
Ultimately, researchers should carefully consider their experimental goals, sample numbers, and available resources when selecting the most appropriate method for their this compound quantification needs. This guide provides the necessary data and protocols to make an informed decision.
References
Pyrocatechol Monoglucoside and Other Phenolic Glycosides in Tyrosinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosinase inhibitory potential of pyrocatechol (B87986) monoglucoside and other phenolic glycosides. The information presented is curated from experimental data to assist in the research and development of novel depigmenting agents.
Comparative Analysis of Tyrosinase Inhibition
Phenolic glycosides are a broad class of compounds extensively studied for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Their efficacy varies significantly based on the structure of the phenolic aglycone, the nature of the sugar moiety, and the linkage between them. While direct inhibitory data for pyrocatechol monoglucoside is not extensively reported in readily available literature, its structural analogs, such as hydroquinone (B1673460) and resorcinol (B1680541) glycosides, have been thoroughly investigated. Arbutin (hydroquinone-β-D-glucopyranoside) is one of the most well-known phenolic glycoside tyrosinase inhibitors.
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values of various phenolic glycosides against mushroom tyrosinase, a common model for studying tyrosinase inhibition. Kojic acid, a non-glycosidic but potent tyrosinase inhibitor, is included for reference.
| Compound | Type of Phenolic Glycoside | IC50 (µM) - Monophenolase | IC50 (µM) - Diphenolase | Reference Compound | IC50 (µM) - Reference |
| β-Arbutin | Hydroquinone glucoside | 8400 | No inhibition | Kojic Acid | 121 ± 5 |
| α-Arbutin | Hydroquinone glucoside | - | Promoted activity | Kojic Acid | 121 ± 5 |
| Deoxyarbutin | Hydroquinone derivative | - | >8000 | Kojic Acid | 121 ± 5 |
| Resorcinol glucoside | Dihydroxybenzene glucoside | 417 | - | - | - |
| Quercetin-4'-O-beta-d-glucoside | Flavonoid glycoside | 1.9 | - | Kojic Acid | - |
| 7,8,4'-trihydroxyisoflavone | Isoflavone | 11.21 ± 0.8 | - | - | - |
| 7,3',4'-trihydroxyisoflavone | Isoflavone | 5.23 ± 0.6 | - | - | - |
Note: The IC50 values can vary depending on the experimental conditions, such as the source and purity of the tyrosinase enzyme, the substrate used (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity), pH, and temperature.[1] Deoxyarbutin, a synthetic derivative, shows stronger inhibition of tyrosinase activity in cellular models compared to arbutin.[2] Some glycosides, like α-arbutin, may even activate the diphenolase function of tyrosinase under certain conditions.[2] The structural combination of a resorcinol moiety with glucose has been shown to be significant for inducing an inhibitory effect.[3]
Experimental Protocols
The following is a generalized experimental protocol for a mushroom tyrosinase inhibition assay, based on commonly cited methodologies.
Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)
1. Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (typically 0.1 M, pH 6.8)
-
Test compounds (phenolic glycosides)
-
Positive control (e.g., Kojic acid)
-
Solvent for test compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay is typically around 100-250 U/mL.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A common concentration is 1.5-3.5 mM.
-
Test Compound Solutions: Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for IC50 determination. The final solvent concentration in the assay should be kept low (e.g., <5%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
To each well of a 96-well plate, add a specific volume of the test compound solution (or buffer for the control).
-
Add the tyrosinase enzyme solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-490 nm) in kinetic mode for a set duration (e.g., 10-30 minutes). The absorbance corresponds to the formation of dopachrome.
4. Data Analysis:
-
Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of tyrosinase inhibition by many phenolic compounds is through competitive binding to the active site of the enzyme, often by chelating the copper ions essential for its catalytic activity.[3] Some phenolic glycosides may also act as alternative substrates, leading to the formation of non-pigmented products.
Beyond direct enzyme inhibition, some compounds can influence melanogenesis at the cellular level by modulating signaling pathways that regulate tyrosinase expression and activity. While specific signaling pathway interactions for this compound are not well-documented, glucosidase inhibitors have been shown to affect tyrosinase activity in human melanoma cells. These inhibitors interfere with the proper glycosylation of tyrosinase, which is crucial for its stability and transport to melanosomes, leading to a decrease in active enzyme levels. This suggests that some phenolic glycosides could potentially exert their effects not only by direct inhibition but also by interfering with the post-translational modification and trafficking of the tyrosinase enzyme.
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of a typical in vitro tyrosinase inhibition assay.
Logical Relationship in Competitive Inhibition
Caption: Competitive inhibition of tyrosinase by a phenolic glycoside.
References
A Structural and Functional Comparison of Pyrocatechol Glucosides for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and biological activities of different pyrocatechol (B87986) glucosides. The information presented is supported by experimental data from peer-reviewed literature to aid in the research and development of novel therapeutic agents.
Structural Comparison of Pyrocatechol Glucosides
Pyrocatechol, also known as catechol, is a simple phenolic compound with the chemical formula C₆H₄(OH)₂.[1][2] The addition of one or more glucose moieties to the pyrocatechol backbone results in the formation of pyrocatechol glucosides. These glycosides exhibit a range of structural diversity depending on the number and linkage of the glucose units. This structural variation significantly influences their physicochemical properties and biological activities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Pyrocatechol | C₆H₆O₂ | 110.11[1] | Benzene ring with two ortho-hydroxyl groups. | |
| Pyrocatechol-1-O-β-D-glucoside | ![]() | C₁₂H₁₆O₇ | 272.25 | One glucose unit attached to one of the hydroxyl groups of pyrocatechol via an O-glycosidic bond. |
| Pyrocatechol-1,2-di-O-β-D-glucoside | ![]() | C₁₈H₂₆O₁₂ | 434.39 | Two glucose units, each attached to one of the hydroxyl groups of pyrocatechol via O-glycosidic bonds. |
Comparative Biological Activities
The glycosylation of pyrocatechol can modulate its biological activity, including its antioxidant and anticancer properties. The addition of sugar moieties can alter the molecule's solubility, stability, and interaction with biological targets.[3][4][5]
| Compound Name | Antioxidant Activity (IC₅₀/EC₅₀) | Anticancer Activity (IC₅₀) | Cell Line(s) | Reference(s) |
| Pyrocatechol | Varies (assay dependent) | 7.1-9.1 µM (for a derivative) | A549, HeLa, KB, MCF-7 | [6][7][8] |
| Pyrocatechol-1-O-β-D-glucoside | Data not available | Data not available | - | - |
| Pyrocatechol-1,2-di-O-β-D-glucoside | Data not available | Data not available | - | - |
| General Phenolic Glycosides | Activity is structure-dependent | IC₅₀ values vary widely | Various human cancer cell lines | [9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Structural Analysis
Objective: To separate and identify different pyrocatechol glucosides.[10][11][12][13]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Methanol
Gradient Elution:
-
A typical gradient might start with a low percentage of methanol, gradually increasing to elute more hydrophobic compounds. A starting point could be 5-10% B, increasing to 90-100% B over 20-30 minutes.
Detection:
-
UV detection at a wavelength between 254 nm and 280 nm.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the precise chemical structure, including the position and stereochemistry of the glycosidic linkages.[14][15][16][17]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the purified pyrocatechol glucoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the pyrocatechol and glucose moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the linkage point of the glucose unit(s) to the pyrocatechol ring.
-
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [18]
Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of the test compounds.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
b) Ferric Reducing Antioxidant Power (FRAP) Assay [19]
Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test compound to the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of pyrocatechol glucosides on cancer cell lines.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrocatechol glucosides for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Some Lupeol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Phenolic glycosides and flavonoids with antioxidant and anticancer activities from Desmodium caudatum | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957) [hmdb.ca]
- 15. phcog.com [phcog.com]
- 16. researchgate.net [researchgate.net]
- 17. cigs.unimo.it [cigs.unimo.it]
- 18. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Pyrocatechol Monoglucoside: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical methods for assessing the purity of synthesized pyrocatechol (B87986) monoglucoside, with its structural isomer, arbutin (B1665170) (hydroquinone monoglucoside), serving as a key comparator. The methodologies detailed herein, supported by experimental data from related compounds, offer a robust framework for quality control and characterization.
Introduction to Pyrocatechol Monoglucoside and its Significance
This compound is a phenolic glycoside with potential applications in pharmaceuticals and cosmetics.[1] Its biological activity is intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, or byproducts of the synthesis, may impact efficacy and safety. Therefore, rigorous analytical characterization is paramount.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can potentially introduce several impurities. Based on the synthesis of related phenolic compounds, potential impurities may include:
-
Unreacted Starting Materials: Pyrocatechol and protected glucose derivatives.
-
Isomers: Positional isomers of the glucoside on the pyrocatechol ring.
-
Byproducts of Deprotection: Salts and other reagents used to remove protecting groups.
-
Degradation Products: Oxidation of the pyrocatechol moiety to quinone-type structures.
-
Related Phenolic Compounds: Dihydroxybenzoquinone, hydroquinone (B1673460), and resorcinol (B1680541) have been noted as impurities in pyrocatechol production.[2]
Comparative Analytical Methodologies
The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. This section compares the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for both this compound and the well-characterized alternative, arbutin.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and quantitative capabilities. A typical HPLC setup for the analysis of these glucosides would involve a reversed-phase column.
Data Presentation: HPLC Method Parameters
| Parameter | This compound (Predicted) | Arbutin (Established) |
| Column | C18, 2.7 µm, 100 x 2.1 mm I.D. | Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm I.D.[3] |
| Mobile Phase | [A] Water with 0.1% Formic Acid; [B] Acetonitrile (B52724) with 0.1% Formic Acid | [A] Water; [B] Methanol (B129727); A/B 10/90 (v/v) isocratic[3] |
| Flow Rate | 0.5 mL/min | 100 µL/min[3] |
| Detection | UV, ~275-280 nm | UV, 222 nm[3] |
| Expected Retention Time | Dependent on gradient, likely slightly earlier than arbutin due to polarity difference. | Varies with exact method. |
| Limit of Detection (LOD) | To be determined | <5 µg/mL[3] |
| Limit of Quantitation (LOQ) | To be determined | <10 µg/mL[3] |
Experimental Protocol: HPLC Analysis
A generalized protocol for the HPLC analysis of this compound, adapted from methods for arbutin, is as follows:
-
Standard Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL. Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed. A starting gradient could be 95:5 (A:B) ramped to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set at the λmax of this compound (predicted to be around 275-280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Quantification can be performed using the calibration curve generated from the standard solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. ¹H NMR provides information on the proton environment and can be used for quantitative analysis (qNMR), while ¹³C NMR helps in confirming the carbon skeleton.
Data Presentation: NMR Chemical Shifts (Predicted vs. Established)
| Nucleus | This compound (Predicted Chemical Shifts, δ ppm) | Arbutin (Reported Chemical Shifts, δ ppm)[4] |
| ¹H NMR | Aromatic protons: ~6.8-7.2 ppm; Anomeric proton: ~4.8-5.0 ppm; Sugar protons: ~3.2-3.9 ppm | Aromatic protons: δH 6.90 (d, J = 9.0 Hz) and 6.72 (d, J = 9.0 Hz); Anomeric proton: δ4.82 (H-1'); Sugar protons: Varies[4] |
| ¹³C NMR | Aromatic carbons: ~115-150 ppm; Anomeric carbon: ~100-105 ppm; Sugar carbons: ~60-80 ppm | Aromatic carbons: δC 119.1, 121.3, 153.3, 154.1; Anomeric carbon: δC 104.2; Sugar carbons: δC 63.4, 72.3, 75.8, 78.4, 78.9[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the characteristic signals of the compound and any residual solvent or impurities.
-
For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) with a purity of >99.5% is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and confirm the structure of the synthesized compound and any major impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the synthesized product and identifying impurities.
Data Presentation: Mass Spectrometry Data
| Technique | This compound | Arbutin |
| Molecular Weight | 272.25 g/mol [1] | 272.25 g/mol |
| Expected [M-H]⁻ ion | m/z 271.08 | m/z 271.08 |
| Expected [M+Na]⁺ ion | m/z 295.08 | m/z 295.08 |
| Key Fragmentation Ions | Loss of the glucose moiety (162 Da) resulting in a pyrocatechol fragment ion (m/z 109). | Loss of the glucose moiety (162 Da) resulting in a hydroquinone fragment ion (m/z 109). |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 10 µg/mL) in a solvent compatible with the HPLC mobile phase.
-
LC-MS Conditions:
-
Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
-
The HPLC conditions can be similar to those described above.
-
The mass spectrometer can be operated in both positive and negative ion modes to detect various adducts.
-
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The masses of minor peaks can be analyzed to identify potential impurities by comparing them to the masses of suspected byproducts and starting materials.
Mandatory Visualization
Caption: Workflow for assessing the purity of synthesized this compound.
Caption: Comparison of analytical techniques for this compound and arbutin.
Conclusion
The purity assessment of synthesized this compound requires a multi-pronged analytical approach. By adapting established methods for the closely related compound arbutin, researchers can develop robust protocols for HPLC, NMR, and MS analysis. This comparative guide provides the necessary framework, including detailed experimental protocols and data presentation formats, to ensure the quality and reliability of synthesized this compound for its intended applications in research and development. The provided workflows and diagrams offer a clear visual representation of the logical steps and relationships involved in this critical analytical process.
References
Inter-Laboratory Validation for the Quantification of Pyrocatechol Monoglucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical inter-laboratory study for the quantification of pyrocatechol (B87986) monoglucoside. The accurate determination of this compound is critical in various research and development settings, and this document outlines the performance of a standardized analytical method across three different laboratories. The objective of such a study is to establish the reproducibility and reliability of the analytical method, ensuring consistent and comparable results regardless of the testing environment.[1][2]
Experimental Protocols
The analytical method validated in this inter-laboratory study is based on High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector. This technique is widely employed for the quantification of phenolic compounds and their glycosides.
Sample Preparation
-
Extraction: A standardized plant matrix was provided to each participating laboratory. A 1.0 g sample of the homogenized matrix was extracted with 10 mL of methanol (B129727) via sonication for 30 minutes at room temperature.
-
Centrifugation: The resulting extract was centrifuged at 4,000 rpm for 15 minutes.
-
Filtration: The supernatant was filtered through a 0.45 µm PTFE syringe filter prior to HPLC analysis.
HPLC-UV Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient program was as follows: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: Quantification was performed using an external standard calibration curve prepared from a certified reference standard of pyrocatechol monoglucoside.[3]
Data Presentation
The following tables summarize the quantitative data from the three participating laboratories.
Linearity
The linearity of the method was assessed by constructing a calibration curve with at least five concentration levels.[4]
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory A | 0.5 - 100 | 0.9995 |
| Laboratory B | 0.5 - 100 | 0.9991 |
| Laboratory C | 0.5 - 100 | 0.9998 |
Precision
Precision was evaluated at three concentration levels (Low, Medium, High) within the linear range. Intra-day precision (repeatability) was determined by analyzing six replicates on the same day. Inter-day precision (intermediate precision) was assessed by analyzing the same samples on three different days.[4][5]
| Laboratory | Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Laboratory A | Low (1 µg/mL) | 1.8 | 2.5 |
| Medium (25 µg/mL) | 1.2 | 1.9 | |
| High (75 µg/mL) | 0.9 | 1.5 | |
| Laboratory B | Low (1 µg/mL) | 2.1 | 2.8 |
| Medium (25 µg/mL) | 1.5 | 2.2 | |
| High (75 µg/mL) | 1.1 | 1.8 | |
| Laboratory C | Low (1 µg/mL) | 1.9 | 2.6 |
| Medium (25 µg/mL) | 1.3 | 2.0 | |
| High (75 µg/mL) | 1.0 | 1.6 |
Accuracy (Recovery)
Accuracy was determined by spiking a blank matrix with known concentrations of this compound at three levels. The percentage recovery was then calculated.[6][7]
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Laboratory A | Low (1 µg/mL) | 98.5 |
| Medium (25 µg/mL) | 101.2 | |
| High (75 µg/mL) | 99.8 | |
| Laboratory B | Low (1 µg/mL) | 97.9 |
| Medium (25 µg/mL) | 102.1 | |
| High (75 µg/mL) | 100.5 | |
| Laboratory C | Low (1 µg/mL) | 99.1 |
| Medium (25 µg/mL) | 100.8 | |
| High (75 µg/mL) | 99.5 |
Limit of Quantification (LOQ)
The LOQ was established as the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[8]
| Laboratory | Limit of Quantification (LOQ) (µg/mL) |
| Laboratory A | 0.5 |
| Laboratory B | 0.5 |
| Laboratory C | 0.5 |
Visualizations
Caption: Workflow of the inter-laboratory validation study.
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. eurachem.org [eurachem.org]
- 3. benchchem.com [benchchem.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. actris.eu [actris.eu]
- 6. iosrphr.org [iosrphr.org]
- 7. Quantification of pyrrolizidine alkaloids in North American plants and honey by LC-MS: single laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyrocatechol Monoglucoside: A Step-by-Step Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the standard operating procedures for the proper disposal of pyrocatechol (B87986) monoglucoside in a laboratory setting. These procedures are designed to ensure the safety of personnel and minimize environmental impact.
Researchers and drug development professionals handling pyrocatechol monoglucoside must adhere to strict disposal protocols. Although this compound itself is not classified as hazardous for transport, its structural relationship to pyrocatechol—a known hazardous substance—necessitates a cautious approach to its disposal.[1] Therefore, it is recommended to treat this compound as a hazardous chemical waste unless explicitly confirmed otherwise by institutional safety officers.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber gloves | To prevent skin contact.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust.[2][3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] A NIOSH/MSHA approved respirator may be necessary if dust is generated.[4] | To avoid inhalation of dust or aerosols.[1][3] |
In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[1]
-
After Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids.[1]
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste collection program.[6] Do not dispose of this chemical down the drain or in regular trash.[7][8]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container and the specific hazards associated with the chemical (e.g., "Caution: Handle with Care," "Potential Environmental Hazard").
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[10]
-
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.[6] The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6] After proper cleaning, deface the original labels before disposing of the container as regular trash.[6]
-
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]
-
Clean-up: For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1][3] For liquid spills, use an inert absorbent material.
-
Decontamination: Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[11]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. extrasynthese.com [extrasynthese.com]
Safeguarding Your Research: A Guide to Handling Pyrocatechol Monoglucoside
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrocatechol monoglucoside. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
While specific toxicological data for this compound is limited, a conservative approach necessitates considering the hazardous properties of its parent compound, Pyrocatechol. The information presented below incorporates safety protocols for both substances to ensure the highest level of protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved full-face particle respirator (Type N99/P2) or a full-face supplied-air respirator.[1] | Protects against inhalation of dust or aerosols. A full-face respirator also provides eye protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected before use and disposed of after contamination.[1][3] | Prevents skin contact. Proper glove removal technique is critical to avoid cross-contamination.[3] |
| Eye Protection | Chemical safety goggles or a face shield, meeting NIOSH (US) or EN 166 (EU) standards.[1][3] | Protects eyes from splashes or dust particles. |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure.[4][5] A lab coat is mandatory. | Prevents contamination of personal clothing and skin. |
Quantitative Safety Data (for the parent compound, Pyrocatechol)
The following table presents key quantitative safety data for Pyrocatechol. This information should be used to inform risk assessments until specific data for this compound becomes available.
| Data Point | Value | Species | Reference |
| Oral LD50 | 260 mg/kg | Rat | [6] |
| Dermal LD50 | 800 mg/kg | Rabbit | [6] |
| OSHA PEL (TWA) | 5 ppm (20 mg/m³) | N/A | [4][7] |
| ACGIH TLV (TWA) | 5 ppm | N/A | [7][8] |
| NIOSH REL (TWA) | 5 ppm (20 mg/m³) | N/A | [7][8] |
LD50: Lethal Dose, 50%; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the compound.
-
Dispensing: Avoid the formation of dust and aerosols.[3][9] If the compound is a solid, handle it with care to minimize dust generation.
-
General Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1] Recommended long-term storage is at -20°C.[1] It is sensitive to air and light.[3][8]
Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1]
-
Disposal Method: Dispose of the waste through a licensed disposal company.[3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable regulations.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lewisu.edu [lewisu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. media.laballey.com [media.laballey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

